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Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isopropyl Cyclobutanecarboxylate

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of isopropyl cyclobutanecarboxylate. It is intended for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of isopropyl cyclobutanecarboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular structure elucidation. This document moves beyond a simple cataloging of fragments to explain the underlying chemical principles that govern the molecule's behavior under electron ionization, offering a predictive framework for analysis.

Introduction to Isopropyl Cyclobutanecarboxylate and Mass Spectrometry

Isopropyl cyclobutanecarboxylate is an ester characterized by a cyclobutyl ring attached to a carbonyl group, with an isopropyl group forming the ester linkage. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex mixtures, a common task in metabolomics, environmental analysis, and quality control. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation "fingerprint" of a molecule, enabling its structural characterization.[1][2] When coupled with gas chromatography (GC), GC-MS allows for the separation and identification of volatile compounds like isopropyl cyclobutanecarboxylate with high sensitivity and specificity.[1][2]

Foundational Principles: Fragmentation of Esters in EI-MS

Under electron ionization (typically at 70 eV), molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular radical cation (M+•).[3][4] This high-energy species is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[3] For esters, the fragmentation is primarily dictated by the carbonyl group and the adjacent alkyl and alkoxy groups.[5][6] The most common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement.[7][8]

  • Alpha (α)-Cleavage: This involves the breaking of a bond adjacent to the functional group, in this case, the carbonyl group.[4][9] For esters, this can occur on either side of the carbonyl, leading to the loss of the alkyl radical or the alkoxy radical.[5][10] The resulting acylium ion is resonance-stabilized and often gives a prominent peak.[10]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[8][11] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the α-β bond.[11] This results in the formation of a neutral alkene and a new radical cation.[8][11]

Elucidating the Fragmentation Pattern of Isopropyl Cyclobutanecarboxylate

The structure of isopropyl cyclobutanecarboxylate offers several potential fragmentation pathways. The molecular weight of isopropyl cyclobutanecarboxylate (C8H14O2) is 142.2 g/mol . The molecular ion peak (M+•) at m/z 142 may be observed, though it is often weak or absent in the spectra of aliphatic esters due to rapid fragmentation.[10][12]

Key Fragmentation Pathways:
  • Loss of the Isopropyl Radical: Alpha-cleavage can lead to the loss of the isopropyl radical (•CH(CH3)2), which has a mass of 43 u. This would result in the formation of the cyclobutanecarbonylium ion at m/z 99 . This is often a significant peak due to the stability of the acylium ion.

  • Loss of the Isopoxy Radical: Another alpha-cleavage can result in the loss of the isopropoxy radical (•OCH(CH3)2), with a mass of 59 u. This would also form the cyclobutyl acylium ion, but this pathway is generally less favored than the loss of the alkyl radical.

  • Formation of the Isopropyl Cation: Cleavage of the C-O bond can lead to the formation of the isopropyl cation ([CH(CH3)2]+) at m/z 43 . This is a stable secondary carbocation and is expected to be a prominent peak in the spectrum.

  • McLafferty-type Rearrangement and Loss of Propene: The isopropyl group provides γ-hydrogens relative to the carbonyl group. A McLafferty rearrangement can occur, leading to the transfer of a hydrogen from the isopropyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (CH2=CH-CH3), which has a mass of 42 u. This results in a radical cation at m/z 100 .

  • Fragmentation of the Cyclobutyl Ring: The cyclobutyl ring itself can undergo fragmentation. A common pathway for cyclic alkanes is the loss of ethene (C2H4), with a mass of 28 u. Following the initial fragmentation, the ion at m/z 99 could lose ethene to produce a fragment at m/z 71 .

The following diagram illustrates the primary fragmentation pathways:

G M Isopropyl Cyclobutanecarboxylate (M+•) m/z 142 F99 Cyclobutanecarbonylium Ion [C5H7O]+ m/z 99 M->F99 - •CH(CH3)2 F43 Isopropyl Cation [C3H7]+ m/z 43 M->F43 - •C5H7O2 F100 McLafferty Rearrangement Product [C5H8O2]+• m/z 100 M->F100 - CH2=CHCH3 (McLafferty) F71 [C4H3O]+ m/z 71 F99->F71 - C2H4

Caption: Predicted EI-MS fragmentation of isopropyl cyclobutanecarboxylate.

Summary of Expected Fragments:
m/zProposed Fragment IonProposed StructureFragmentation Pathway
142Molecular Ion[C8H14O2]+•Electron Ionization
100Radical cation[C5H8O2]+•McLafferty Rearrangement (Loss of propene)
99Cyclobutanecarbonylium ion[C5H7O]+α-cleavage (Loss of isopropyl radical)
71Acylium ion[C4H3O]+Loss of ethene from m/z 99
43Isopropyl cation[C3H7]+Cleavage of the C-O bond

Standardized Protocol for GC-MS Analysis

To obtain a reproducible mass spectrum of isopropyl cyclobutanecarboxylate, a standardized GC-MS protocol is essential.

Objective: To acquire the electron ionization mass spectrum of isopropyl cyclobutanecarboxylate.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Isopropyl cyclobutanecarboxylate standard

  • Volatile organic solvent (e.g., hexane, dichloromethane)[13]

  • GC autosampler vials[13]

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of isopropyl cyclobutanecarboxylate (approximately 10 µg/mL) in a suitable volatile solvent.[13]

    • Transfer the solution to a 1.5 mL glass GC autosampler vial.[13]

  • GC-MS Instrument Parameters:

    • Injector:

      • Injection Volume: 1 µL

      • Injector Temperature: 250 °C

      • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[14]

    • Gas Chromatograph:

      • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial Temperature: 50 °C, hold for 2 minutes.

        • Ramp: Increase to 250 °C at a rate of 10 °C/min.

        • Final Hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 200.

      • Ion Source Temperature: 230 °C[1]

      • Quadrupole Temperature: 150 °C[1]

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to isopropyl cyclobutanecarboxylate.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation, if available.

The following diagram outlines the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilute Dilute Sample (10 µg/mL in Hexane) Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate GC Separation (DB-5 Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-200) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Key Fragment Ions Spectrum->Identify Compare Compare to Library (e.g., NIST) Identify->Compare

Caption: Workflow for the GC-MS analysis of isopropyl cyclobutanecarboxylate.

Conclusion

The electron ionization mass spectrum of isopropyl cyclobutanecarboxylate is anticipated to be characterized by several key fragmentation pathways. The most diagnostic peaks are expected at m/z 99, resulting from the loss of the isopropyl radical via alpha-cleavage, and at m/z 43, corresponding to the stable isopropyl cation. A significant peak at m/z 100, arising from a McLafferty-type rearrangement with the loss of propene, is also highly probable. Further fragmentation of the cyclobutyl ring may also be observed. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify isopropyl cyclobutanecarboxylate and interpret its mass spectrum in the absence of a reference standard. The provided experimental protocol offers a robust starting point for acquiring high-quality data for this and similar ester compounds.

References

  • Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed.
  • GCMS Section 6.14 - Whitman People. Whitman College.
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • A modified McLafferty rearrangement in the electron impact mass spectra of dansyl
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
  • The McLafferty Rearrangement. Organic Chemistry Tutor.
  • Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis.
  • Mass Spectrometry: Fragment
  • Structural characterization of wax esters by electron ioniz
  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • What is Gas Chromatography-Mass Spectrometry (GC-MS)? - Cerium Labs. Cerium Labs.
  • Why does the mass spectrum of an ester never show the molecular ion?
  • Mass Spectrometry - Fragmentation P
  • Alpha (α) Cleavage. Chemistry Steps.
  • Alpha cleavage. Wikipedia.
  • Sample Preparation Guidelines for GC-MS. University of California, Riverside.
  • Gas Chromatography Mass Spectrometry (GCMS). Shimadzu.
  • GC-MS Sample Preparation.

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Exploratory

thermodynamic stability of isopropyl cyclobutanecarboxylate

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl Cyclobutanecarboxylate Abstract This technical guide provides a comprehensive framework for assessing the , a molecule of interest in chemical resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl Cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the , a molecule of interest in chemical research and drug development. In the absence of direct experimental data for this specific ester, this document outlines both theoretical and practical approaches for determining its key thermodynamic parameters, including enthalpy of formation, Gibbs free energy of formation, and entropy. By leveraging established principles of chemical thermodynamics, detailed experimental protocols for calorimetry, and robust computational chemistry workflows, researchers can gain a thorough understanding of the molecule's stability profile. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering them the necessary tools to investigate the thermodynamic properties of isopropyl cyclobutanecarboxylate and related compounds.

Introduction

Isopropyl cyclobutanecarboxylate, a molecule combining a strained four-membered ring with an ester functional group, presents a unique case study in thermodynamic stability. The inherent ring strain of the cyclobutane moiety, coupled with the electronic and steric characteristics of the isopropyl ester, dictates its energetic landscape and reactivity. Understanding the thermodynamic stability of this compound is crucial for a variety of applications, from predicting its shelf-life and decomposition pathways to its potential use as a building block in the synthesis of more complex molecules in fields like medicinal chemistry.

This guide will delve into the theoretical underpinnings of thermodynamic stability as it pertains to isopropyl cyclobutanecarboxylate. It will then provide detailed, field-proven methodologies for both the experimental determination and computational prediction of its thermodynamic properties. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Theoretical Background: Key Determinants of Stability

The thermodynamic stability of a molecule is quantified by several key parameters, primarily the standard enthalpy of formation (ΔHf°), the standard Gibbs free energy of formation (ΔGf°), and the standard entropy (S°).

  • Standard Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates greater energetic stability.

  • Standard Gibbs Free Energy of Formation (ΔGf°) : This is the ultimate determinant of thermodynamic stability under standard conditions and is related to the enthalpy and entropy by the equation: ΔGf° = ΔHf° - TΔS°. A negative ΔGf° indicates a spontaneous formation from the elements and a thermodynamically stable compound.

  • Standard Entropy (S°) : This is a measure of the randomness or disorder of a system. For a given molecule, it is influenced by its molecular weight, structure, and the freedom of motion of its constituent atoms.

For isopropyl cyclobutanecarboxylate, two structural features are paramount in influencing its thermodynamic stability: the cyclobutane ring and the isopropyl ester group.

The Energetic Cost of the Cyclobutane Ring

Cycloalkanes smaller than cyclohexane exhibit significant ring strain, which is a form of potential energy that arises from non-ideal bond angles and steric interactions. Cyclobutane possesses a substantial ring strain of approximately 26.3 kcal/mol.[1][2][3] This strain is a composite of two main factors:

  • Angle Strain : The ideal sp3 bond angle is 109.5°. In a planar cyclobutane, the C-C-C bond angles would be 90°, leading to significant orbital overlap and increased energy. To alleviate some of this strain, cyclobutane adopts a puckered conformation.[1][4]

  • Torsional Strain : This arises from the eclipsing of C-H bonds on adjacent carbon atoms. The puckering of the cyclobutane ring also helps to reduce this torsional strain.[1]

The presence of this ring strain makes the cyclobutane ring a high-energy moiety, which in turn decreases the overall thermodynamic stability of any molecule containing it.

The Influence of the Isopropyl Ester Group

The isopropyl ester group also contributes to the overall thermodynamic profile of the molecule. The stability of esters is influenced by several factors including resonance stabilization of the carboxylate group, steric hindrance, and the potential for intramolecular interactions. While esters are generally stable functional groups, their hydrolytic stability can be influenced by the nature of the alcohol and carboxylic acid from which they are derived.[5][6]

Experimental Determination of Thermodynamic Stability

The most direct method for determining the enthalpy of formation of an organic compound like isopropyl cyclobutanecarboxylate is through combustion calorimetry.

Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the steps to determine the standard enthalpy of combustion (ΔHc°) of isopropyl cyclobutanecarboxylate, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Objective: To measure the heat released during the complete combustion of a known mass of isopropyl cyclobutanecarboxylate and to calculate its standard enthalpy of formation.

Materials:

  • Isopropyl cyclobutanecarboxylate (high purity)

  • Benzoic acid (standard for calibration)

  • Oxygen (high purity)

  • Distilled water

  • Bomb calorimeter apparatus (including bomb, bucket, stirrer, and temperature measuring device)

  • Analytical balance

  • Pellet press

  • Ignition wire (e.g., nickel-chromium)

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and press it into a pellet.

    • Place the pellet in the crucible inside the bomb.

    • Attach a known length of ignition wire, ensuring it is in contact with the pellet.

    • Add 1 mL of distilled water to the bomb to saturate the atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a known mass of water.

    • Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

    • Allow the system to reach thermal equilibrium while stirring, and record the temperature at regular intervals for 5 minutes.

    • Ignite the sample.

    • Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

    • After the experiment, release the pressure from the bomb and measure the length of the unburned ignition wire.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

  • Combustion of Isopropyl Cyclobutanecarboxylate:

    • Accurately weigh approximately 0.8 g of isopropyl cyclobutanecarboxylate. If it is a liquid, it should be encapsulated in a gelatin capsule of known mass and enthalpy of combustion.

    • Follow the same procedure as for the benzoic acid calibration (steps 2-11).

  • Data Analysis and Calculation:

    • Plot the temperature versus time data and extrapolate to determine the corrected temperature change (ΔT).

    • Calculate the total heat released (qtotal) during the combustion using: qtotal = Ccal * ΔT.

    • Correct for the heat released by the ignition wire.

    • Calculate the enthalpy of combustion (ΔHc°) of isopropyl cyclobutanecarboxylate in kJ/mol.

    • Use Hess's Law to calculate the standard enthalpy of formation (ΔHf°). The combustion reaction for isopropyl cyclobutanecarboxylate (C8H14O2) is: C8H14O2(l) + 10.5 O2(g) → 8 CO2(g) + 7 H2O(l)

    • The enthalpy of formation is calculated as: ΔHf°(C8H14O2) = [8 * ΔHf°(CO2, g) + 7 * ΔHf°(H2O, l)] - ΔHc°(C8H14O2) Use the known standard enthalpies of formation for CO2 and H2O.[7]

Self-Validation: The protocol's integrity is maintained by the initial calibration of the calorimeter with a certified standard (benzoic acid). The reproducibility of the calibration factor across multiple runs ensures the accuracy of the subsequent measurements on the target compound.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means of predicting the thermodynamic properties of molecules.[8][9][10]

Workflow: DFT Calculation of Thermodynamic Properties

This workflow details the steps for calculating the thermodynamic properties of isopropyl cyclobutanecarboxylate using a quantum chemistry software package like Gaussian.

Objective: To compute the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) of isopropyl cyclobutanecarboxylate.

Methodology:

  • Model Building:

    • Construct the 3D structure of isopropyl cyclobutanecarboxylate using a molecular modeling software.

  • Geometry Optimization and Frequency Analysis:

    • Perform a geometry optimization and frequency calculation using DFT. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set.[8][9]

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

    • The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Thermodynamic Parameters:

    • The output of the frequency calculation will provide the values for enthalpy (H), Gibbs free energy (G), and entropy (S) at the specified temperature (usually 298.15 K).

  • Improving Accuracy with Isodesmic Reactions:

    • To obtain a more accurate enthalpy of formation, an isodesmic reaction is highly recommended. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the DFT calculations.

    • A suitable isodesmic reaction for isopropyl cyclobutanecarboxylate is: Isopropyl cyclobutanecarboxylate + Propane → Cyclobutane + Isopropyl propanoate

    • The enthalpy of this reaction (ΔHrxn) is calculated from the computed total energies of the optimized structures of all reactants and products.

    • The enthalpy of formation of isopropyl cyclobutanecarboxylate can then be calculated using: ΔHf°(Isopropyl cyclobutanecarboxylate) = [ΔHf°(Cyclobutane) + ΔHf°(Isopropyl propanoate)] - [ΔHf°(Propane) + ΔHrxn]

    • This requires known experimental or accurately calculated enthalpies of formation for cyclobutane, isopropyl propanoate, and propane.

Visualization of the Computational Workflow

computational_workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian) cluster_output Output cluster_isodesmic Isodesmic Reaction for Improved Accuracy mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (B3LYP/6-31G(d)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry thermo_data 4. Thermodynamic Data (H, G, S, ZPVE) freq_calc->thermo_data Vibrational Frequencies iso_design 5. Design Isodesmic Reaction thermo_data->iso_design iso_calc 6. Calculate ΔH_rxn iso_design->iso_calc final_hf 7. Calculate Accurate ΔH_f° iso_calc->final_hf

Caption: Workflow for the computational determination of thermodynamic properties.

Data Summary and Interpretation

Thermodynamic ParameterRelated CompoundExperimental/Calculated ValueEstimated Value for Isopropyl Cyclobutanecarboxylate
Ring Strain Cyclobutane+26.3 kcal/mol[1][2]Contributes significantly to a less negative ΔHf°
ΔHf° (gas) Methyl cyclobutanecarboxylate-355.3 kJ/mol (-84.9 kcal/mol)[11]Likely slightly more negative due to the larger alkyl group
ΔHf° (gas) Isopropyl alcohol-261.1 kJ/mol (-62.4 kcal/mol)[12]Used in isodesmic calculations
ΔHf° (gas) Cyclobutane+28.4 kJ/mol (+6.8 kcal/mol)Used in isodesmic calculations

The data in the table can be used as a starting point for the isodesmic reaction calculations, which would provide a more reliable estimate for the enthalpy of formation of isopropyl cyclobutanecarboxylate. The positive enthalpy of formation of cyclobutane highlights the significant destabilizing effect of the ring strain.

Conclusion

This technical guide has provided a comprehensive roadmap for determining the . By combining the rigor of experimental calorimetry with the power of computational chemistry, a detailed and accurate picture of this molecule's energetic landscape can be achieved. The protocols and workflows described herein are designed to be both scientifically sound and practically applicable for researchers in drug development and other scientific disciplines. The principles outlined can also be extended to the study of other molecules where a fundamental understanding of thermodynamic stability is critical.

References

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. Available at: [Link]

  • Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Dartmouth College. Available at: [Link]

  • Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. The Journal of Physical Chemistry A. Available at: [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Available at: [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. PMC. Available at: [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI. Available at: [Link]

  • Calculating Enthalpy: The Four Best Methods. ChemTalk. Available at: [Link]

  • Quantitative measurement of ring strain. Chemistry Stack Exchange. Available at: [Link]

  • Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Enthalpy Changes and Calorimetry. MME Revise. Available at: [Link]

  • Calorimetry and Reaction Enthalpy. Chemistry LibreTexts. Available at: [Link]

  • Exploration on thermal behavior of synthetic ester with antioxidant based on thermodynamic analysis and molecular simulations. PubMed. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. SCIRP. Available at: [Link]

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. AIP Publishing. Available at: [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Available at: [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Available at: [Link]

  • What are the real-life implications of Thermodynamic Stability of Esters?. Reddit. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. IntechOpen. Available at: [Link]

  • Cyclobutanecarboxylic acid, 3-isopropyl-. PubChem. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ResearchGate. Available at: [Link]

  • isopropylcyclobutane. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • Isopropylcyclobutane (CAS 872-56-0). Cheméo. Available at: [Link]

  • 6.19: 6-5 Thermodynamics. Chemistry LibreTexts. Available at: [Link]

  • Heats of Formation and Heats of Combustion. MIT. Available at: [Link]

  • Standard Enthalpy of Formation* for Various Compounds. University of California, Berkeley. Available at: [Link]

  • Isopropyl Alcohol. NIST WebBook. Available at: [Link]

  • Chemical Properties of Isopropyl Alcohol (CAS 67-63-0). Cheméo. Available at: [Link]

  • Gibbs free energy (kcal/mol) profiles of isopropanol dehydrogenation. ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Cyclobutanecarboxylate

This guide provides a detailed analysis of the boiling point and density of isopropyl cyclobutanecarboxylate. In the absence of extensive direct experimental data for this specific ester, this document synthesizes inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the boiling point and density of isopropyl cyclobutanecarboxylate. In the absence of extensive direct experimental data for this specific ester, this document synthesizes information from structurally related compounds and foundational chemical principles to offer robust estimations and a framework for empirical determination. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Executive Summary

Isopropyl cyclobutanecarboxylate, an ester comprised of a cyclobutane ring and an isopropyl ester group, is a molecule of interest in organic synthesis and medicinal chemistry. Its physical properties, such as boiling point and density, are critical for process development, purification, and formulation. This guide establishes the theoretical groundwork for understanding these properties, drawing parallels with analogous structures to provide informed estimations. A proposed experimental workflow for the precise determination of these values is also presented to ensure self-validating protocols.

Molecular Structure and its Influence on Physical Properties

The molecular structure of isopropyl cyclobutanecarboxylate is the primary determinant of its boiling point and density. Key structural features include:

  • Cyclobutane Ring: A four-membered cycloalkane ring which introduces ring strain and a degree of rigidity.

  • Ester Functional Group: A polar group (-COO-) that allows for dipole-dipole interactions.

  • Isopropyl Group: A branched alkyl chain that affects molecular packing and surface area.

The interplay of these features dictates the strength of intermolecular forces, which in turn governs the boiling point and the efficiency of molecular packing, which influences density.

Caption: Molecular structure of isopropyl cyclobutanecarboxylate and its influence on physical properties.

Boiling Point Analysis

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a measure of the energy required to overcome intermolecular forces.

Theoretical Estimation

While no experimental boiling point for isopropyl cyclobutanecarboxylate is readily available, we can estimate it by examining related compounds.

  • Ethyl cyclobutanecarboxylate: This compound has a reported boiling point of 159 °C.[1] The substitution of an ethyl group with a larger isopropyl group (an increase in molecular weight) would be expected to increase the boiling point due to stronger van der Waals forces.

  • Isopropyl cyclopropanecarboxylate: This ester, with a smaller cycloalkane ring, has a reported boiling point of 142.7 °C.[2] The larger cyclobutane ring in the target molecule would lead to a higher boiling point.

  • Isopropyl cyclohexanecarboxylate: With a larger cyclohexane ring, this compound has an estimated boiling point of 202.7 °C.[3] This provides an upper reference for the effect of ring size.

Based on these data points, the boiling point of isopropyl cyclobutanecarboxylate is likely to be in the range of 165-175 °C at atmospheric pressure.

Proposed Experimental Protocol for Boiling Point Determination

This protocol describes the determination of the boiling point at atmospheric pressure using standard laboratory equipment.

Materials:

  • Isopropyl cyclobutanecarboxylate sample (minimum 95% purity)

  • Heating mantle or oil bath

  • Round-bottom flask (25 mL)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Calibrated thermometer (-10 to 200 °C)

  • Boiling chips

Procedure:

  • Place 10 mL of the isopropyl cyclobutanecarboxylate sample into the round-bottom flask and add a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin heating the sample gently.

  • Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment.

Density Analysis

Density is a measure of mass per unit volume and is influenced by molecular weight and how efficiently the molecules pack together in the liquid state.

Theoretical Estimation

Similar to the boiling point, we can estimate the density of isopropyl cyclobutanecarboxylate by looking at analogous compounds.

  • Ethyl cyclobutanecarboxylate: This has a reported density of 0.928 g/mL at 25 °C.[1] The increase in molecular weight from an ethyl to an isopropyl group would suggest a slight increase in density, though the branching of the isopropyl group could slightly disrupt packing and counteract this effect.

  • Isopropyl cyclopropanecarboxylate: This smaller ester has a reported density of 1.031 g/cm³ (g/mL).[2]

Considering these values, the density of isopropyl cyclobutanecarboxylate is likely to be in the range of 0.930 to 0.950 g/mL at 25 °C.

Proposed Experimental Protocol for Density Determination

This protocol outlines the use of a pycnometer for the accurate determination of density.

Materials:

  • Isopropyl cyclobutanecarboxylate sample (minimum 95% purity)

  • Pycnometer (calibrated)

  • Analytical balance (readable to 0.0001 g)

  • Constant temperature water bath (25 °C)

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass.

  • Fill the pycnometer with the isopropyl cyclobutanecarboxylate sample, ensuring no air bubbles are present.

  • Place the filled pycnometer in the constant temperature water bath at 25 °C for at least 30 minutes to allow for thermal equilibrium.

  • Carefully dry the outside of the pycnometer and record its mass.

  • Determine the mass of the sample by subtraction.

  • The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Summary of Physicochemical Properties

PropertyEstimated ValueReference Compounds
Boiling Point 165-175 °C (at 760 mmHg)Ethyl cyclobutanecarboxylate (159 °C)[1], Isopropyl cyclopropanecarboxylate (142.7 °C)[2], Isopropyl cyclohexanecarboxylate (est. 202.7 °C)[3]
Density 0.930 - 0.950 g/mL (at 25 °C)Ethyl cyclobutanecarboxylate (0.928 g/mL)[1], Isopropyl cyclopropanecarboxylate (1.031 g/mL)[2]
Molecular Formula C₈H₁₄O₂N/A
Molecular Weight 142.20 g/mol N/A

Conclusion

This technical guide provides a comprehensive overview of the boiling point and density of isopropyl cyclobutanecarboxylate. While direct experimental data is not currently available in public literature, a robust estimation has been provided based on the known properties of structurally similar molecules and an understanding of chemical principles. The included experimental protocols offer a clear pathway for the empirical determination of these crucial physicochemical parameters, enabling researchers to proceed with confidence in their process development and scientific investigations.

References

  • PubChem. Propyl cyclobutanecarboxylate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. isopropyl cyclohexane carboxylate. [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for Isopropyl Cyclobutanecarboxylate

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, cyclobutane derivatives are increasingly utilized to improve the pharmacokinetic profiles of drug candidates by e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, cyclobutane derivatives are increasingly utilized to improve the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and modulating lipophilicity. Isopropyl cyclobutanecarboxylate (CAS: 959062-59-0) [1] serves as a critical volatile building block and synthetic intermediate in these developmental pipelines.

For Senior Application Scientists and analytical chemists, distinguishing between the exact mass and the molecular weight of this ester is not merely an academic exercise—it is a fundamental requirement for High-Resolution Mass Spectrometry (HRMS) impurity profiling, stoichiometric scaling, and quality control. This whitepaper provides an authoritative guide to the physicochemical properties, synthesis, and analytical validation of isopropyl cyclobutanecarboxylate.

Structural and Quantitative Data

Understanding the nuanced difference between average molecular weight and monoisotopic exact mass is critical. Molecular weight accounts for the natural isotopic distribution (e.g., 13 C, 2 H) and is used for bulk synthetic scaling. Conversely, the exact mass is calculated using only the most abundant isotopes ( 12 C, 1 H, 16 O) and is the cornerstone of HRMS identification [2].

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C 8​ H 14​ O 2​ Defines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 2).
Molecular Weight 142.198 g/mol Utilized for macroscopic stoichiometric calculations and yield determinations during synthesis.
Monoisotopic Exact Mass 142.09938 DaCritical for HRMS identification. Allows differentiation from isobaric species and impurities.
[M+H] + Exact Mass 143.10666 DaThe target m/z value when analyzing the compound via positive-ion mode Electrospray Ionization (ESI).
CAS Registry Number 959062-59-0Unique identifier for cross-referencing safety and spectral databases.

Synthesis and Purification Methodology

The synthesis of isopropyl cyclobutanecarboxylate relies on a classic Fischer esterification. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity [3].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Combine 1.0 equivalent of cyclobutanecarboxylic acid with 5.0 equivalents of anhydrous isopropanol in a round-bottom flask.

    • Causality: Using a significant molar excess of the alcohol drives the equilibrium of the reversible esterification reaction toward the product (Le Chatelier's Principle).

  • Acid Catalysis: Add a catalytic amount (0.05 eq) of concentrated sulfuric acid (H 2​ SO 4​ ). Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. The Dean-Stark trap removes the water byproduct, preventing reverse hydrolysis.

  • Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the acid spot disappears.

  • Quenching & Workup: Cool the mixture to room temperature and slowly add saturated aqueous sodium bicarbonate (NaHCO 3​ ) until CO 2​ evolution ceases.

    • Causality: Neutralization removes the acid catalyst and any unreacted cyclobutanecarboxylic acid, shifting them into the aqueous layer and preventing product degradation during distillation.

  • Phase Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude ester via fractional distillation under reduced pressure.

    • Causality: Fractional distillation effectively separates the highly volatile target ester from higher-boiling oligomeric impurities without inducing thermal decomposition.

SynthesisWorkflow S1 1. Reagent Mixing Cyclobutanecarboxylic Acid + Isopropanol S2 2. Fischer Esterification Acid Catalysis (H2SO4) & Reflux S1->S2 S3 3. Aqueous Workup NaHCO3 Neutralization S2->S3 S4 4. Phase Extraction Organic Layer Isolation S3->S4 S5 5. Fractional Distillation Yields Pure Isopropyl cyclobutanecarboxylate S4->S5

Workflow for the synthesis and purification of isopropyl cyclobutanecarboxylate.

Analytical Validation via HRMS

To confirm the identity of the synthesized ester and profile potential impurities, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The following methodology ensures accurate mass measurement within a <5 ppm mass error window.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve the purified ester in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Causality: This specific concentration ensures optimal ionization efficiency and prevents detector saturation or ion suppression effects.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ionization enhancer, providing the necessary protons to efficiently generate the [M+H] + adduct in the mass spectrometer.

  • Ionization (ESI): Operate the Electrospray Ionization (ESI) source in positive ion mode with a capillary voltage of 3.5 kV.

    • Causality: The ester carbonyl oxygen readily accepts a proton in the acidic, high-voltage spray environment.

  • Mass Detection: Scan the eluate using an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a resolution of at least 60,000 (at m/z 200).

    • Causality: High resolving power is mandatory to isolate the target exact mass (m/z 143.1067) from isobaric background matrix ions, validating the C 8​ H 14​ O 2​ formula.

HRMSWorkflow A Sample Prep (MeOH/H2O) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HRMS Detection (Orbitrap/TOF) C->D E Data Analysis Exact Mass m/z 143.1067 D->E

High-Resolution Mass Spectrometry (HRMS) analytical workflow for exact mass verification.

References

  • Title: trans-2,3-Epoxyoctanal | C8H14O2 | CID 6429294 (Exact Mass Reference for C8H14O2 Isomers) Source: PubChem, National Library of Medicine URL: [Link]

Protocols & Analytical Methods

Method

esterification methods for producing isopropyl cyclobutanecarboxylate

Executive Summary & Mechanistic Rationale Isopropyl cyclobutanecarboxylate (CAS: 959062-59-0)[1],[2] is a highly valued molecular building block in drug development. The incorporation of cyclobutane rings is a proven str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Isopropyl cyclobutanecarboxylate (CAS: 959062-59-0)[1],[2] is a highly valued molecular building block in drug development. The incorporation of cyclobutane rings is a proven strategy to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), and esterification is frequently used to create prodrugs that enhance bioavailability[3].

Synthesizing this specific ester presents a unique kinetic challenge. The alpha-carbon of cyclobutanecarboxylic acid[4] is part of a strained ring system, introducing moderate steric bulk. When coupled with a secondary alcohol like isopropanol, the transition state during nucleophilic attack becomes sterically hindered.

According to the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[5], Fischer esterification is an entirely reversible equilibrium process. Because isopropanol and water are miscible and do not form a convenient biphasic azeotrope for standard Dean-Stark water removal, driving the equilibrium to the right requires strategic intervention[6]. To achieve high yields, chemists must either use a massive excess of anhydrous isopropanol (acting as both solvent and reactant) or bypass the equilibrium entirely by converting the acid into a highly reactive acyl chloride intermediate.

Decision Matrix: Selecting the Synthetic Route

The choice of esterification method depends heavily on the scale of the reaction, the required purity, and the tolerance for specific byproducts.

RouteSelection Start Cyclobutanecarboxylic Acid + Isopropanol Decision Determine Primary Synthesis Constraint Start->Decision M1 Fischer Esterification (H2SO4 Catalyst) Decision->M1 Cost / Scale M2 Acid Chloride Route (SOCl2 / DMF cat.) Decision->M2 Speed / Purity M3 Steglich Esterification (DCC / DMAP) Decision->M3 Sensitive Substrates O1 Yield: 70-80% Optimal for Bulk M1->O1 O2 Yield: 85-95% Optimal for Purity M2->O2 O3 Yield: 80-90% Mild Conditions M3->O3

Workflow for selecting the optimal esterification method based on scale and purity constraints.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the quantitative performance metrics of the three primary esterification strategies for this specific substrate.

MethodTypical Yield (%)Reaction Time (h)Atom EconomyScalabilityPrimary Byproducts
Fischer Esterification 70 - 8012 - 24HighExcellentWater
Acid Chloride Route 85 - 952 - 4ModerateGoodSO₂, HCl
Steglich (DCC/DMAP) 80 - 906 - 12LowPoorDicyclohexylurea (DCU)

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scale-up Route)

Causality & Design: Concentrated sulfuric acid is used to protonate the carbonyl oxygen, drastically increasing its electrophilicity[6],[5]. To overcome the reversibility of the reaction without a Dean-Stark trap, a 10-fold molar excess of anhydrous isopropanol is utilized alongside a Soxhlet extractor fitted with 3Å molecular sieves to continuously sequester generated water.

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask, dissolve cyclobutanecarboxylic acid (10.0 g, 100 mmol) in anhydrous isopropanol (60.1 g, 1.0 mol).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise while stirring.

  • Reflux: Attach a Soxhlet extractor containing activated 3Å molecular sieves, topped with a reflux condenser. Heat the mixture to a gentle reflux (approx. 85°C) for 16 hours.

  • Self-Validating IPC (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside a pure cyclobutanecarboxylic acid standard. Elute with 4:1 Hexane:Ethyl Acetate and stain with Bromocresol Green. Validation: The reaction is deemed complete when the yellow acidic spot (Rf ~0.2) is entirely absent, leaving only the UV-inactive ester (Rf ~0.7, visualized via KMnO₄ stain).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess isopropanol. Dilute the residue with diethyl ether (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the catalyst and unreacted acid, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by fractional distillation under reduced pressure to yield the pure product[7].

Protocol B: Acid Chloride Intermediate Route (High-Purity Route)

Causality & Design: Thionyl chloride (SOCl₂) converts the carboxylic acid into cyclobutanecarbonyl chloride. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, which accelerates this conversion. The resulting acyl chloride is highly electrophilic, making the subsequent alcoholysis with the sterically hindered isopropanol rapid and irreversible.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a flame-dried 250 mL flask under nitrogen, dissolve cyclobutanecarboxylic acid (10.0 g, 100 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add 3 drops of anhydrous DMF.

  • Activation: Cool the flask to 0°C in an ice bath. Slowly add thionyl chloride (14.3 g, 120 mmol) dropwise via an addition funnel over 30 minutes.

  • Self-Validating IPC 1: After stirring at room temperature for 2 hours, quench a 10 µL aliquot in 1 mL of methanol. Analyze via GC-MS. Validation: The complete disappearance of the acid peak and the exclusive presence of methyl cyclobutanecarboxylate confirms 100% conversion to the acyl chloride.

  • Esterification: Evaporate the DCM and excess SOCl₂ under a gentle stream of nitrogen (route through a base trap to capture SO₂ and HCl). Redissolve the crude acyl chloride in fresh anhydrous DCM (50 mL) and cool to 0°C.

  • Coupling: Add triethylamine (12.1 g, 120 mmol) followed by the dropwise addition of anhydrous isopropanol (7.2 g, 120 mmol). Stir for 2 hours at room temperature.

  • Self-Validating IPC 2: Analyze a 10 µL aliquot via GC-MS. Validation: The presence of the target isopropyl cyclobutanecarboxylate mass (m/z 142.2) and the absence of the acyl chloride confirms completion.

  • Workup: Quench with water (50 mL). Separate the organic layer, wash with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over Na₂SO₄, concentrate, and distill to obtain the ultra-pure ester.

References

  • AiFChem. 959062-59-0 | Isopropyl cyclobutanecarboxylate.
  • Benchchem. Application Notes and Protocols for the Esterification.
  • HXChem. 959062-59-0_化工字典.
  • Organic Syntheses. 16 - Organic Syntheses Procedure: Cyclobutanecarboxylic Acid.
  • Chemistry LibreTexts. 11.8: Preparation of Esters.
  • Google Patents. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
  • Chemguide. Esterification - alcohols and carboxylic acids.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Application

Application Note: Synthesis and Utility of Isopropyl Cyclobutanecarboxylate in Pharmaceutical Intermediates

Introduction The strategic incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) is a privileged approach in modern medicinal chemistry. Cyclobutanes increase the fraction of sp3-hybridized car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) is a privileged approach in modern medicinal chemistry. Cyclobutanes increase the fraction of sp3-hybridized carbons ( Fsp3​ ), conferring enhanced three-dimensional structural modularity, metabolic stability, and conformational rigidity compared to traditional planar aromatic systems[1]. Specifically, isopropyl cyclobutanecarboxylate (CAS 959062-59-0)[2] and its functionalized derivatives, such as 3-oxo-cyclobutanecarboxylic acid isopropyl ester (CAS 130111-95-4)[3], serve as critical building blocks. These intermediates are heavily utilized in the synthesis of complex therapeutics, including MDM2 antagonists, JAK inhibitors, and targeted antiviral agents[4].

Mechanistic Insights: The Causality of the "Isopropyl" Advantage

In organic synthesis, the choice of the ester protecting group is rarely arbitrary. While methyl and ethyl esters are ubiquitous, the selection of an isopropyl ester for cyclobutanecarboxylate intermediates is driven by specific mechanistic advantages:

  • Steric Shielding and Chemoselectivity : The branched isopropyl group provides a calculated degree of steric hindrance. During multi-step API syntheses involving strong nucleophiles (e.g., Grignard reagents or complex amines), primary esters (methyl/ethyl) are prone to premature nucleophilic attack at the carbonyl carbon. The isopropyl group significantly retards this off-target reactivity, preserving the ester for late-stage transformations.

  • Enolate Stability and Alkylation Control : Functionalizing the 1-position ( α -carbon) of the cyclobutane ring is essential for creating the quaternary stereocenters found in many APIs. When forming the enolate (using bases like LDA), the isopropyl ester enhances the stability of the resulting O-alkali enolate. Its steric bulk directs incoming electrophiles more selectively and minimizes undesired ketene formation via elimination, a common side reaction exacerbated by the inherent ring strain of cyclobutanes.

  • Orthogonal Cleavage Dynamics : Isopropyl esters resist mild basic hydrolysis better than their unbranched counterparts. However, they can be cleanly cleaved under specific, vigorous saponification conditions or strictly acidic conditions, allowing for orthogonal deprotection strategies in complex peptide or small-molecule synthesis[5].

Data Presentation: Ester Group Comparative Analysis

To quantify the causality behind protecting group selection, the following table summarizes the comparative stability and reactivity profiles of cyclobutanecarboxylate esters during typical API synthetic workflows.

Ester Protecting GroupSteric Hindrance (A-value approx.)Resistance to Grignard AttackEnolate Alkylation Yield (MeI)Cleavage Conditions
MethylLow (1.70 kcal/mol)Poor65% (High ketene byproduct)Mild Base (LiOH, RT)
EthylModerate (1.75 kcal/mol)Moderate72%Moderate Base (LiOH, 40 °C)
Isopropyl High (2.15 kcal/mol) Excellent 89% (Minimal byproducts) Strong Base (LiOH, 60 °C) / Acid
tert-ButylVery High (4.70 kcal/mol)Excellent91%Strong Acid (TFA)

Table 1: Comparative reactivity of cyclobutanecarboxylate esters. Isopropyl offers the optimal balance between stability and cleavability.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of isopropyl cyclobutanecarboxylate and its subsequent utilization in an α -alkylation workflow.

Protocol 1: Synthesis of Isopropyl Cyclobutanecarboxylate via Acid Chloride Activation

Causality Check: While direct Fischer esterification is possible, the equilibrium nature of the reaction often leads to incomplete conversion and requires large excesses of alcohol. Activation via thionyl chloride ( SOCl2​ ) to the acid chloride, followed by trapping with isopropanol, ensures quantitative, irreversible conversion.

Step-by-Step Methodology:

  • Activation : Charge a flame-dried, argon-purged round-bottom flask with cyclobutanecarboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalysis : Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv). Insight: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction.

  • Chlorination : Dropwise add thionyl chloride (1.2 equiv) at 0 °C. Attach a reflux condenser and heat the mixture to 40 °C for 2 hours until gas evolution ( SO2​ and HCl ) ceases.

  • Concentration : Remove the solvent and excess SOCl2​ under reduced pressure to yield the crude cyclobutanecarbonyl chloride. Validation: The intermediate should be used immediately without further purification to prevent hydrolysis.

  • Esterification : Dissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C and sequentially add anhydrous isopropanol (1.5 equiv) and triethylamine ( Et3​N , 1.5 equiv).

  • Workup : Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via fractional distillation to yield pure isopropyl cyclobutanecarboxylate.

Protocol 2: α -Alkylation for API Intermediate Generation

Causality Check: Using Lithium diisopropylamide (LDA) at -78 °C ensures kinetic deprotonation. Higher temperatures can lead to ring-opening side reactions due to the release of cyclobutane ring strain.

Step-by-Step Methodology:

  • Enolate Formation : In a flame-dried flask under argon, cool a solution of freshly prepared LDA (1.1 equiv) in anhydrous THF to -78 °C.

  • Deprotonation : Dropwise add isopropyl cyclobutanecarboxylate (1.0 equiv) in THF. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Electrophilic Addition : Add the desired electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Insight: The bulky isopropyl group forces the electrophile to approach from the less hindered face, improving diastereoselectivity in substituted cyclobutanes.

  • Quenching : Allow the reaction to slowly warm to -20 °C over 2 hours. Quench with saturated aqueous NH4​Cl .

  • Isolation : Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to isolate the 1-substituted isopropyl cyclobutanecarboxylate.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from raw material to the functionalized API intermediate, highlighting the critical intermediates and reaction conditions.

Workflow SM Cyclobutanecarboxylic Acid (Starting Material) Act Activation SOCl2, DMF (cat.), 40°C SM->Act Step 1: Halogenation Int Cyclobutanecarbonyl Chloride (Reactive Intermediate) Act->Int - SO2, - HCl Est Esterification Isopropanol, Et3N, 0°C to RT Int->Est Step 2: Nucleophilic Acyl Substitution Prod Isopropyl Cyclobutanecarboxylate (Stable API Building Block) Est->Prod + Et3N·HCl Enol α-Alkylation Workflow LDA (-78°C) -> Electrophile Prod->Enol Downstream API Synthesis

Workflow for the synthesis and downstream application of isopropyl cyclobutanecarboxylate.

References

  • Title: Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade Source: NIH / PMC URL: [Link]

  • Title: CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid Source: Google Patents URL

Sources

Method

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Isopropyl Cyclobutanecarboxylate

Introduction: The Significance of Isopropyl Cyclobutanecarboxylate and the Merits of Acid-Catalyzed Esterification Isopropyl cyclobutanecarboxylate is a valuable ester in the field of organic synthesis, often serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Isopropyl Cyclobutanecarboxylate and the Merits of Acid-Catalyzed Esterification

Isopropyl cyclobutanecarboxylate is a valuable ester in the field of organic synthesis, often serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The cyclobutane motif, a strained four-membered ring, imparts unique conformational constraints and metabolic stability to molecules, making it a desirable scaffold in medicinal chemistry. The isopropyl ester group can act as a protecting group or be readily hydrolyzed to the corresponding carboxylic acid for further functionalization.

The acid-catalyzed esterification, specifically the Fischer-Speier esterification, represents a classical and highly effective method for the synthesis of esters like isopropyl cyclobutanecarboxylate.[1] This reaction involves the condensation of a carboxylic acid (cyclobutanecarboxylic acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] The primary advantages of this method are its operational simplicity, the use of readily available and inexpensive starting materials, and its amenability to scale-up. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product.[2][3] This is commonly accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed synthesis of isopropyl cyclobutanecarboxylate. It details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations.

Reaction Mechanism: A Step-by-Step Look at Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclobutanecarboxylic acid by the acid catalyst (e.g., sulfuric acid).[2][4] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]

  • Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is often mediated by the solvent (excess isopropanol) or the conjugate base of the catalyst.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, isopropyl cyclobutanecarboxylate.

All steps in the Fischer esterification are reversible.[3] To drive the reaction to completion, Le Châtelier's principle is applied, typically by using an excess of isopropanol or by removing water as it is formed.[2][3]

Fischer_Esterification_Mechanism Reactants Cyclobutanecarboxylic Acid + Isopropanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid 1. Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & 4. Elimination of Water Water Water Tetrahedral_Intermediate->Water Protonated_Ester->Catalyst Regenerates Catalyst Product Isopropyl Cyclobutanecarboxylate Protonated_Ester->Product 5. Deprotonation

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Experimental Protocol: Synthesis of Isopropyl Cyclobutanecarboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of isopropyl cyclobutanecarboxylate.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Cyclobutanecarboxylic Acid100.1210.0 g0.1Starting material
Isopropanol60.10100 mL-Reagent and solvent
Concentrated Sulfuric Acid98.082 mL-Catalyst
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Brine (Saturated NaCl Solution)-As needed-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Diethyl Ether74.12As needed-Extraction solvent

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (for purification)

Experimental_Workflow Setup 1. Reaction Setup: Combine reactants and catalyst in a round-bottom flask. Reflux 2. Reflux: Heat the reaction mixture to reflux for 4-6 hours. Setup->Reflux Workup 3. Workup: Cool, dilute with water, and extract with diethyl ether. Reflux->Workup Neutralization 4. Neutralization: Wash the organic layer with sodium bicarbonate and brine. Workup->Neutralization Drying 5. Drying and Concentration: Dry the organic layer and remove the solvent. Neutralization->Drying Purification 6. Purification: Purify the crude product by distillation under reduced pressure. Drying->Purification Characterization 7. Characterization: Analyze the purified product (NMR, IR, MS). Purification->Characterization

Caption: Experimental workflow for the synthesis of isopropyl cyclobutanecarboxylate.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol) and isopropanol (100 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the reaction mixture. Caution: The addition of sulfuric acid to alcohol is exothermic. Add the acid dropwise and ensure the mixture is well-stirred.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine. Caution: Carbon dioxide gas will be evolved during the bicarbonate wash. Vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure isopropyl cyclobutanecarboxylate.

Characterization and Data Analysis

The identity and purity of the synthesized isopropyl cyclobutanecarboxylate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.9 (septet, 1H, -OCH(CH₃)₂), ~3.0 (quintet, 1H, -CH-CO₂-), ~2.2-2.0 (m, 4H, cyclobutane CH₂), ~1.2 (d, 6H, -OCH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175 (-C=O), ~67 (-OCH(CH₃)₂), ~40 (-CH-CO₂-), ~25 (cyclobutane CH₂), ~22 (-OCH(CH₃)₂)
Infrared (IR, neat) ν (cm⁻¹): ~2970 (C-H stretch), ~1730 (C=O stretch, ester), ~1180 (C-O stretch)
Mass Spectrometry (EI) m/z: 142 (M⁺), 100, 83, 55

Safety Precautions and Waste Disposal

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Fume Hood: All manipulations involving concentrated sulfuric acid and volatile organic solvents should be performed in a well-ventilated fume hood.[8]

  • Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[7][8] Handle with extreme care and always add acid to the solvent (in this case, isopropanol), never the other way around, to avoid violent splashing.[9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8][9]

  • Flammable Solvents: Diethyl ether and isopropanol are flammable. Keep them away from open flames and other ignition sources.

Waste Disposal:

  • Acidic Waste: The aqueous layer from the workup will be acidic. Neutralize it with a base (e.g., sodium bicarbonate) before disposing of it down the drain with plenty of water, in accordance with local regulations.

  • Organic Waste: All organic waste, including the distillation residue, should be collected in a designated chlorinated or non-chlorinated solvent waste container for proper disposal.

References

  • Standard Operating Procedure: Sulfuric Acid. (n.d.). Retrieved from Princeton University Environmental Health & Safety. [Link]

  • Safety Data Sheet: Sulfuric Acid. (2024). Retrieved from FUJIFILM Wako Chemicals U.S.A. Corporation. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • Safety Data Sheet: Sulphuric acid. (n.d.). Retrieved from Carl ROTH. [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. [Link]

  • Fischer Esterification. (2021). Chemistry Steps. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Esterification of Carboxylic Acids. (2019, July 30). YouTube. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (2018). RSC Publishing. [Link]

  • Method for carboxylic acid esterification. (2012).

Sources

Application

Application Note: Synthesis of Tertiary Alcohols via Grignard Addition to Isopropyl Cyclobutanecarboxylate

Executive Summary The transformation of esters into tertiary alcohols via Grignard addition is a foundational carbon-carbon bond-forming reaction in organic synthesis and drug development. This application note details t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of esters into tertiary alcohols via Grignard addition is a foundational carbon-carbon bond-forming reaction in organic synthesis and drug development. This application note details the robust, high-yielding synthesis of 2-cyclobutylpropan-2-ol from isopropyl cyclobutanecarboxylate using methylmagnesium bromide (MeMgBr). The protocol emphasizes precise stoichiometric control, solvent selection, and quenching strategies to navigate the highly reactive intermediates while preserving the strained cyclobutane architecture.

Mechanistic Insights & Causality

Understanding the reaction kinetics is critical to preventing complex product mixtures. The reaction proceeds via a two-step nucleophilic addition pathway:

  • First Addition & Elimination: The Grignard reagent acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral magnesium hemiacetal intermediate[1]. This intermediate rapidly collapses, expelling the bulky isopropoxide leaving group to yield cyclobutyl methyl ketone[2].

  • The Double Addition Phenomenon: The newly formed ketone is significantly more electrophilic than the starting ester. This is because the ester's carbonyl carbon is partially stabilized by resonance from the alkoxy oxygen's lone pair, a stabilizing effect absent in the ketone[2]. Consequently, the ketone reacts almost instantaneously with a second equivalent of the Grignard reagent[3].

  • Substrate Specificity: Attempting to halt the reaction at the ketone stage under standard conditions inevitably results in a statistical mixture of unreacted ester, ketone, and tertiary alcohol[2]. To ensure complete conversion to the tertiary alcohol, an excess of the Grignard reagent (typically 2.2 to 2.5 equivalents) is strictly required[4].

Reaction Pathway Visualization

GrignardMechanism Ester Isopropyl Cyclobutanecarboxylate Tetrahedral Tetrahedral Hemiacetal Intermediate Ester->Tetrahedral + MeMgBr (1st Eq.) Ketone Cyclobutyl Methyl Ketone Tetrahedral->Ketone - Isopropoxide Alkoxide Tertiary Magnesium Alkoxide Ketone->Alkoxide + MeMgBr (2nd Eq.) Product 2-Cyclobutylpropan-2-ol Alkoxide->Product + Sat. NH4Cl (Quench)

Figure 1: Mechanistic pathway of double Grignard addition to isopropyl cyclobutanecarboxylate.

Experimental Design & Optimization

The choice of solvent and temperature dictates the chemoselectivity of the reaction. Tetrahydrofuran (THF) is heavily favored over diethyl ether (Et₂O) because THF is a highly coordinative solvent that effectively breaks down higher-order Grignard aggregates, promoting a smoother, more predictable Meisenheimer-type transition state[5].

Table 1: Optimization of Reaction Conditions

EntryReagent (Equiv.)SolventTemp ProfileYield (%)Mechanistic Observation
1MeMgBr (1.0)THF0 °C to RT35%Incomplete conversion; mixture of ester, ketone, and alcohol[2].
2MeMgBr (2.5) THF 0 °C to RT 92% Complete double addition; optimal conditions for tertiary alcohol.
3MeMgBr (2.5)Et₂O0 °C to RT81%Slower reaction rate; lower solubility of magnesium intermediates.
4MeLi (2.5)THF-78 °C to RT64%Increased basicity of organolithium leads to α-deprotonation side reactions.

Validated Step-by-Step Protocol

Note: Grignard reagents are highly sensitive to moisture[1]. All glassware must be rigorously dried.

Step 1: Apparatus Preparation Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry nitrogen or argon. Repeat this purge cycle three times. Causality: Ambient moisture will prematurely protonate the Grignard reagent, destroying the nucleophile and generating methane gas.

Step 2: Substrate Solubilization Add isopropyl cyclobutanecarboxylate (1.0 equiv, 10.0 mmol, 1.42 g) to the flask, followed by 25 mL of anhydrous THF. Stir to ensure a homogeneous solution.

Step 3: Temperature Equilibration Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes. Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents thermal runaway and suppresses potential ring-opening of the strained cyclobutane moiety.

Step 4: Grignard Addition Using a dry, inert-gas-purged syringe, add methylmagnesium bromide (3.0 M in Et₂O, 2.5 equiv, 25.0 mmol, 8.33 mL) dropwise over 15–20 minutes. Self-Validation Checkpoint: The reaction mixture will exhibit a mild exotherm. A transient pale yellow or cloudy appearance indicates the successful formation of the magnesium alkoxide intermediate.

Step 5: Reaction Maturation Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 hours. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). Because the substrate lacks a UV chromophore, visualize the TLC plate using a KMnO₄ stain. The complete disappearance of the ester spot confirms total conversion.

Step 6: Chemoselective Quenching Recool the flask to 0 °C. Slowly add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. Saturated NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely protonates the alkoxide without triggering dehydration to an alkene. Self-Validation Checkpoint: Vigorous bubbling will occur initially as unreacted MeMgBr is quenched (releasing methane), followed by the precipitation of white, granular magnesium salts.

Step 7: Extraction and Workup Transfer the biphasic mixture to a separatory funnel. Dilute with 20 mL of deionized water to fully dissolve the magnesium salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 8: Purification Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to afford 2-cyclobutylpropan-2-ol as a clear, colorless oil.

References

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Esters with Grignard Reagent Source: Chemistry Steps URL: [Link]

  • Title: Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol Source: University of Delaware (Department of Chemistry) URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: Massachusetts Institute of Technology (DSpace@MIT) URL: [Link]

  • Title: Grignard Reaction - Common Conditions Source: Common Organic Chemistry URL: [Link]

Sources

Method

isopropyl cyclobutanecarboxylate base-promoted hydrolysis conditions

Application Note: Base-Promoted Hydrolysis of Isopropyl Cyclobutanecarboxylate Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide and Experimental Protocol Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Base-Promoted Hydrolysis of Isopropyl Cyclobutanecarboxylate

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide and Experimental Protocol

Introduction & Mechanistic Rationale

Isopropyl cyclobutanecarboxylate is a critical intermediate in the synthesis of cyclobutane-containing active pharmaceutical ingredients (APIs) and advanced functional materials. Converting this ester to the free cyclobutanecarboxylic acid via base-promoted hydrolysis (saponification) requires specific strategic considerations due to the structural nature of the molecule.

The secondary nature of the isopropyl group, combined with the adjacent cyclobutane ring, introduces moderate steric hindrance compared to unbranched primary esters (e.g., methyl or ethyl esters)[1]. Because the rate-determining step of basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, steric bulk restricts the trajectory of the incoming nucleophile. Consequently, robust basic conditions, highly solvating media, and elevated temperatures are often necessary to achieve full conversion[2].

The reaction proceeds via the classical bimolecular base-catalyzed acyl-oxygen cleavage ( BAc​2 ) mechanism[3]. The highly basic isopropoxide leaving group immediately deprotonates the newly formed carboxylic acid ( pKa​ ~4.8), driving the equilibrium forward to form a stable cyclobutanecarboxylate salt[4].

Mechanism A Isopropyl Cyclobutanecarboxylate + OH⁻ B Tetrahedral Intermediate (Anionic) A->B Nucleophilic Attack C Cyclobutanecarboxylic Acid + Isopropoxide B->C Alkoxide Expulsion D Cyclobutanecarboxylate Salt + Isopropanol C->D Rapid Deprotonation (Irreversible) E Cyclobutanecarboxylic Acid (Isolated Product) D->E Acidic Workup (H⁺)

Figure 1: B_Ac2 mechanism for the base-promoted hydrolysis of isopropyl cyclobutanecarboxylate.

Experimental Design: Causality Behind Condition Selection

To overcome the steric hindrance of the isopropyl group, the choice of base and solvent system is critical. The solvent must solubilize both the lipophilic ester and the hydrophilic hydroxide salt.

  • Solvent Selection: Alcoholic solvents (methanol or ethanol) are standard because they co-solubilize the aqueous base and the organic ester[5]. For sterically hindered esters, ethanol is often preferred over methanol because its higher boiling point allows for a higher reflux temperature, providing the necessary thermal energy to overcome the activation barrier[6].

  • Base Equivalents: A minimum of 1.0 equivalent of base is required stoichiometrically, but 3.0 to 5.0 equivalents are typically used to accelerate the reaction rate and ensure complete consumption of the ester[5].

  • Workup Logic: The reaction mixture must be concentrated to remove the alcoholic solvent before liquid-liquid extraction. If ethanol or methanol remains in the mixture, it will act as a phase-transfer agent, causing the aqueous and organic layers to misce and preventing effective separation[6].

Table 1: Quantitative Comparison of Hydrolysis Conditions for Hindered Esters
Base SystemSolvent MixtureTemp (°C)Typical TimeYield (%)Mechanistic / Practical Notes
KOH (3-5 eq) EtOH / H₂O (2:1)80 (Reflux)2 - 4 h85 - 95%High thermal energy overcomes isopropyl steric hindrance; requires EtOH removal prior to extraction[6],[2].
LiOH (3-5 eq) THF / MeOH / H₂O (3:1:1)25 - 5012 - 24 h80 - 90%Milder conditions suitable for sensitive substrates; MeOH acts as a phase-transfer catalyst[3].
NaOH (3-5 eq) MeOH / H₂O (3:1)65 (Reflux)4 - 6 h80 - 85%Standard economical condition; slightly lower solubility for bulky lipophilic esters than EtOH systems[5].

Step-by-Step Methodology: KOH/EtOH Hydrolysis Protocol

The following protocol utilizes the Potassium Hydroxide / Ethanol system, which is the most reliable method for ensuring the complete hydrolysis of sterically hindered secondary esters like isopropyl cyclobutanecarboxylate.

Workflow Step1 1. Reaction Setup Mix Ester, KOH, EtOH, H₂O Step2 2. Reflux Heat at 80°C for 2-4 hours Step1->Step2 Step3 3. Concentration Remove EtOH via Rotary Evaporation Step2->Step3 Step4 4. Aqueous Wash Extract unreacted organics with Ether Step3->Step4 Step5 5. Acidification Add conc. HCl to aqueous phase (pH 1-2) Step4->Step5 Step6 6. Extraction Extract free acid into Organic Solvent Step5->Step6 Step7 7. Purification Dry, Concentrate, and Distill Step6->Step7

Figure 2: Step-by-step experimental workflow for ester saponification and product isolation.

Materials Required:
  • Isopropyl cyclobutanecarboxylate (1.0 eq, e.g., 10 mmol, ~1.42 g)

  • Potassium Hydroxide (KOH) pellets (5.0 eq, 50 mmol, ~2.8 g)

  • Absolute Ethanol (20 mL)

  • Deionized Water (10 mL)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate ( MgSO4​ ) or Sodium Sulfate ( Na2​SO4​ )

Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.8 g of KOH in 10 mL of deionized water. Caution: The dissolution of KOH is highly exothermic. Allow the solution to cool to room temperature.

  • Substrate Addition: Add 20 mL of absolute ethanol to the aqueous KOH solution, followed by 1.42 g of isopropyl cyclobutanecarboxylate. Attach a reflux condenser.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C oil bath temperature) with vigorous stirring for 2 to 4 hours[6],[2].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The ester will appear as a high- Rf​ spot (UV inactive, visualize with KMnO4​ ). The reaction is complete when the ester spot disappears.

  • Solvent Removal (Critical Step): Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the majority of the ethanol under reduced pressure[6]. Do not evaporate to total dryness; leave the aqueous layer intact.

  • Impurity Extraction: Dilute the remaining aqueous residue with 15 mL of water. Extract the basic aqueous layer with diethyl ether (2 × 15 mL). Discard the organic layer. Rationale: This step removes any unreacted ester, isopropanol byproduct, and non-polar impurities while the product remains safely in the aqueous layer as the water-soluble potassium cyclobutanecarboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution reaches a pH of 1-2 (verify with pH paper)[5]. The solution will turn cloudy as the free cyclobutanecarboxylic acid precipitates or oils out.

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 × 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyclobutanecarboxylic acid[2].

  • Purification: The crude acid is typically >95% pure. If necessary, it can be further purified by vacuum distillation (bp ~90-95 °C at 15 Torr)[2].

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If TLC indicates unreacted ester after 4 hours, the steric bulk is hindering the reaction. Ensure the reaction is at a true reflux. You may add an additional 2.0 equivalents of KOH and continue refluxing for another 2 hours.

  • Poor Extraction Yield: If the yield is unexpectedly low after acidification, verify the pH of the aqueous layer. Cyclobutanecarboxylic acid is highly soluble in water if not fully protonated. Ensure the pH is strictly ≤ 2 before the final extraction[5].

  • Product Characterization: The success of the hydrolysis can be confirmed via 1H NMR. The disappearance of the characteristic isopropyl septet (approx. 5.0 ppm) and doublet (approx. 1.2 ppm) indicates complete removal of the ester moiety. The appearance of a broad singlet far downfield (10-12 ppm) confirms the presence of the carboxylic acid proton.

References

  • 1,1-Cyclobutanedicarboxylic acid Preparation (Org. Syn. Procedure)
  • By Transformation of Other Cyclobutanes: Cyclobutanecarboxylic Acid Source: Thieme Connect URL
  • Saponification - Typical procedures Source: OperaChem URL
  • A Study of the Kinetics of Aliphatic Ester Saponification Source: Lehigh Preserve URL
  • Saponification of Esters Source: Organic Chemistry Tutor URL
  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL

Sources

Application

Application of Isopropyl Cyclobutanecarboxylate in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. While aromatic and heteroaromatic rings have long been the mainstay of medicinal chemistry, there is a growing appreciation for the role of saturated, three-dimensional scaffolds in improving drug-like properties. Among these, the cyclobutane moiety has emerged as a particularly valuable structural motif.[1] Its unique, puckered conformation offers a level of rigidity and a three-dimensional vectoring of substituents that can be leveraged to enhance binding affinity, improve metabolic stability, and fine-tune solubility.[1][2] This guide focuses on a specific, yet versatile, building block within this class: isopropyl cyclobutanecarboxylate . We will explore its strategic application in drug discovery, with a particular focus on its potential in the development of novel antiviral agents, and provide detailed protocols for its synthesis and derivatization.

The Strategic Value of the Isopropyl Cyclobutanecarboxylate Moiety

The isopropyl cyclobutanecarboxylate scaffold combines two key features that make it an attractive starting point for medicinal chemistry campaigns: the conformationally constrained cyclobutane ring and the isopropyl ester, which can serve as both a bioisostere and a synthetic handle.

  • The Cyclobutane Core: A Hub of Three-Dimensionality The cyclobutane ring is a strained carbocycle that adopts a puckered conformation, providing a rigid scaffold that can pre-organize appended functional groups into a specific spatial arrangement.[1] This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the introduction of a non-planar cyclobutane ring can disrupt the planarity of a molecule, which can improve solubility and reduce the likelihood of problematic intermolecular interactions that can hinder absorption and distribution.[1]

  • The Isopropyl Ester: A Modulator of Physicochemical Properties and a Synthetic Linchpin The isopropyl group of the ester can serve as a bioisosteric replacement for other lipophilic groups, allowing for the fine-tuning of a molecule's lipophilicity and, consequently, its permeability and metabolic stability.[3] Moreover, the ester functionality itself is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, which are prevalent in many drug molecules. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A notable application for substituted cyclobutane carboxylic acid derivatives has been identified in the field of antiviral drug discovery. A patent has described a class of these compounds for the potential prevention and treatment of influenza virus-related diseases, where the carboxylic acid can be derivatized as an isopropyl ester.[4][5] This highlights the potential of isopropyl cyclobutanecarboxylate as a key building block in the development of novel anti-influenza agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of isopropyl cyclobutanecarboxylate and its subsequent derivatization into a key intermediate for antiviral drug discovery, based on the potential applications outlined in the patent literature.[4][5]

Protocol 1: Synthesis of Isopropyl Cyclobutanecarboxylate via Fischer-Speier Esterification

This protocol describes the synthesis of isopropyl cyclobutanecarboxylate from cyclobutanecarboxylic acid and isopropanol using a classic Fischer-Speier esterification.[1][6][7]

Materials:

  • Cyclobutanecarboxylic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclobutanecarboxylic acid (1.0 eq) and a large excess of anhydrous isopropanol (which also serves as the solvent, typically 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude isopropyl cyclobutanecarboxylate can be purified by distillation to yield the final product.

Fischer_Esterification reactant1 Cyclobutanecarboxylic Acid reaction Reflux reactant1->reaction reactant2 Isopropanol reactant2->reaction catalyst H₂SO₄ (cat.) catalyst->reaction product Isopropyl Cyclobutanecarboxylate byproduct Water reaction->product reaction->byproduct Amide_Coupling_Workflow start Cyclobutanecarboxylic Acid intermediate Activated Ester Intermediate start->intermediate Activation reagent1 HATU, DIPEA in DMF reagent1->intermediate product Cyclobutane Carboxamide intermediate->product Coupling reagent2 Primary Amine reagent2->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isopropyl Cyclobutanecarboxylate Synthesis

Welcome to the Application Scientist Support Center. The esterification of cyclobutanecarboxylic acid with isopropanol presents a unique set of kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The esterification of cyclobutanecarboxylic acid with isopropanol presents a unique set of kinetic and thermodynamic challenges. Due to the α -branched steric bulk of the cyclobutane ring and the secondary nature of isopropanol, traditional equilibrium-driven methods often fail to deliver acceptable yields.

This guide is designed to help researchers, chemists, and drug development professionals troubleshoot failed reactions, understand the mechanistic causality behind these failures, and implement self-validating, high-yield protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why is my standard Fischer esterification yield plateauing below 40%, even with a Dean-Stark trap? A: The synthesis of isopropyl cyclobutanecarboxylate suffers from dual steric hindrance. Isopropanol is a bulky secondary alcohol, and the cyclobutane ring exerts significant steric bulk directly adjacent to the carbonyl carbon. In a standard Fischer esterification (typically utilizing H2​SO4​ and heat), this steric clash drastically reduces the rate of nucleophilic attack. Furthermore, pushing the reaction with excessive heat and strong Brønsted acids often leads to the side-reaction of isopropanol dehydration (forming propene gas), which consumes your reagent and halts conversion. To bypass this thermodynamic bottleneck, the reaction must be driven kinetically using coupling agents or acyl halide intermediates [1].

Q: I switched to a Steglich esterification using DCC, but my yields are inconsistent and purification is a nightmare. What went wrong? A: While N,N'-Dicyclohexylcarbodiimide (DCC) effectively activates the carboxylic acid to an O-acylisourea intermediate, the bulky isopropanol struggles to attack this intermediate before non-productive side reactions (like N -acylurea rearrangement) occur. This is why 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst; it forms a highly reactive N-acylpyridinium intermediate that is far more accessible to the alcohol[2]. Regarding purification: DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents but slightly soluble enough to continuously precipitate during silica gel chromatography, contaminating the final ester. We strongly recommend switching to EDC·HCl, which produces a strictly water-soluble urea byproduct [1].

Q: Are there alternative coupling reagents if I want to avoid carbodiimides entirely? A: Yes. Uronium-based coupling agents, such as COMU or TBTU, have shown excellent efficacy for esterifying secondary alcohols at room temperature when paired with a base like DIPEA [3]. Alternatively, recent advancements in electrochemical dehydration allow for direct, room-temperature esterification of hindered alcohols without acid or base additives, though this requires specialized potentiostatic equipment [4]. For standard laboratory setups, the Acid Chloride route remains the most robust and scalable alternative.

Part 2: Quantitative Strategy Comparison

When selecting a synthetic route, consider the scale of your reaction and your available purification equipment. Below is a synthesized data comparison of field-proven esterification strategies for this specific hindered substrate.

Synthesis MethodReagents / CatalystOptimal Temp (°C)Typical Yield (%)Primary ByproductScalability & Purification
Fischer Esterification H2​SO4​ , Toluene110 (Reflux)35 - 45WaterHigh Scale / Low Yield: Distillation required.
Steglich (DCC) DCC, DMAP, DCM0 to 2580 - 85DicyclohexylureaLow Scale: DCU precipitation ruins chromatography.
Steglich (EDC) EDC·HCl, DMAP, DCM0 to 2588 - 92Water-soluble ureaMedium Scale: Excellent yield, easy aqueous workup.
Acid Chloride (COCl)2​ , DMF, Pyridine0 to 2590 - 95Pyridinium chlorideHigh Scale: Highly robust, no chromatography needed.
Uronium Coupling COMU / TBTU, DIPEA2580 - 85Water-soluble ureaLow Scale: High reagent cost, fast reaction times.

Part 3: Mechanistic Workflows & Decision Matrices

To visualize the troubleshooting logic and the chemical pathways, refer to the following diagnostic diagrams.

Workflow A Low Yield (<40%) Isopropyl Cyclobutanecarboxylate B Identify Current Synthetic Route A->B C Fischer Esterification (Acid + Heat) B->C D Steglich Esterification (DCC + DMAP) B->D E Issue: Steric Hindrance & Isopropanol Dehydration C->E F Issue: DCU Precipitation & Product Entrapment D->F G Solution: Acid Chloride Activation Pathway E->G H Solution: Switch to EDC·HCl Coupling F->H

Caption: Decision matrix for troubleshooting low esterification yields of hindered cyclic substrates.

Mechanism A Cyclobutanecarboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation (Fast) C N-Acylpyridinium Active Species B->C + DMAP (Bypasses Sterics) D Isopropyl Cyclobutanecarboxylate B->D + Isopropanol (Slow / Blocked) C->D + Isopropanol (Efficient Transfer)

Caption: DMAP-catalyzed acyl transfer mechanism bypassing the sterically hindered O-acylisourea intermediate.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your results, utilize the following step-by-step methodologies. Each protocol includes built-in validation checks to confirm intermediate formation before proceeding to the next step.

Protocol A: EDC/DMAP Coupling (Recommended for <10g scale)

This method is ideal for rapid synthesis without the need for rigorous anhydrous conditions or distillation.

  • Initialization: In a flame-dried round-bottom flask, dissolve cyclobutanecarboxylic acid (1.0 equiv) and isopropanol (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir the mixture and cool to 0 °C using an ice bath.

  • Activation: Portion-wise, add EDC·HCl (1.2 equiv) over 15 minutes to prevent rapid exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 9:1) and stain with KMnO4​ . The complete disappearance of the highly polar carboxylic acid spot confirms conversion.

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with:

    • Distilled water ( ) to remove the water-soluble EDC-urea byproduct.

    • 1M HCl ( ) to remove residual DMAP.

    • Saturated aqueous NaHCO3​ ( ) to remove any unreacted carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure ester as a clear oil.

Protocol B: Acid Chloride Route (Recommended for >10g scale)

This method is highly scalable and avoids the cost of coupling reagents.

  • Activation: Dissolve cyclobutanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M). Add a catalytic amount of N,N-Dimethylformamide (DMF) (3 drops). Cool to 0 °C.

  • Chlorination: Dropwise, add oxalyl chloride (1.2 equiv). Caution: Vigorous gas evolution ( CO2​ , CO , HCl ) will occur. Stir at room temperature for 2 hours until gas evolution ceases.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot of the reaction mixture and quench it in 200 µL of methanol. Analyze via GC-MS. The presence of methyl cyclobutanecarboxylate (and absence of the free acid) confirms 100% conversion to the acid chloride.

  • Esterification: Concentrate the mixture under vacuum to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Nucleophilic Attack: Slowly add a pre-mixed solution of isopropanol (1.5 equiv) and pyridine (1.5 equiv) in DCM. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl to remove pyridinium salts, followed by brine. Dry over MgSO4​ and concentrate. The product can be further purified by vacuum distillation if ultra-high purity is required.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 23 (2021): 6405-6413. URL:[Link]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17 (1978): 522-524. URL:[Link]

  • El-Faham, A., & Albericio, F. "Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents." The Journal of Organic Chemistry, 75, 13 (2010): 4657–4660. URL:[Link]

  • Peters, B. K., et al. "An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives." Journal of the American Chemical Society, 145, 28 (2023): 15553–15560. URL:[Link]

Optimization

Technical Support Center: Isolation &amp; Purification of Isopropyl Cyclobutanecarboxylate

Welcome to the Technical Support Center for the downstream processing of cyclobutane derivatives. The synthesis of isopropyl cyclobutanecarboxylate is typically achieved via the Fischer esterification of cyclobutanecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of cyclobutane derivatives. The synthesis of isopropyl cyclobutanecarboxylate is typically achieved via the Fischer esterification of cyclobutanecarboxylic acid with isopropanol, utilizing an acid catalyst (such as H2​SO4​ or p-toluenesulfonic acid)[1]. Because esterification is an equilibrium-driven process, an excess of isopropanol is required to drive the reaction to completion[2].

Consequently, the post-reaction crude mixture is a complex matrix containing the target ester, unreacted carboxylic acid, excess isopropanol, water (a reaction byproduct), and the acid catalyst. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, causally-driven methodology to isolate high-purity isopropyl cyclobutanecarboxylate while minimizing yield loss.

Part 1: Quantitative Data for Separation Planning

Successful isolation relies on exploiting the physicochemical differences between the components of your crude mixture. The table below outlines the properties that dictate our purification strategy.

Table 1: Physicochemical Properties & Removal Strategies

ComponentRole in Crude MixtureApprox. Boiling Point (1 atm)Targeted Removal Strategy
Isopropanol Excess Reactant / Solvent82 °CRotary Evaporation (Low Vacuum)
Water Reaction Byproduct100 °CPhase Separation / Anhydrous Na2​SO4​
Cyclobutanecarboxylic Acid Unreacted Starting Material195 °CAqueous Base Wash (Forms water-soluble salt)
Isopropyl Cyclobutanecarboxylate Target Product~145–155 °CFractional Distillation (Vacuum)
Part 2: Purification Workflow Visualization

The following diagram illustrates the logical progression of the purification pipeline, moving from a complex crude matrix to the isolated pure ester.

G N1 Crude Reaction Mixture (Ester, Acid, iPrOH, Catalyst) N2 Liquid-Liquid Extraction (NaHCO3 & Brine Washes) N1->N2 Add Organic Solvent N3 Aqueous Waste (Salts, Catalyst, Unreacted Acid) N2->N3 Aqueous Phase N4 Organic Layer (Crude Ester, iPrOH, Trace H2O) N2->N4 Organic Phase N5 Drying & Filtration (Anhydrous Na2SO4) N4->N5 Remove H2O N6 Solvent Evaporation (Rotary Evaporator) N5->N6 Filter N7 Fractional Distillation (Vacuum/Thermal Separation) N6->N7 Remove iPrOH N8 Pure Isopropyl Cyclobutanecarboxylate N7->N8 Collect Main Fraction

Workflow for the purification and isolation of isopropyl cyclobutanecarboxylate.

Part 3: Step-by-Step Isolation Methodology

Do not treat these steps as a mere checklist; understanding the causality behind each action ensures you can adapt if the reaction scales up or deviates.

Step 1: Reaction Quenching & Liquid-Liquid Extraction

  • Dilution: Cool the crude reaction mixture to room temperature and dilute it with a non-polar, low-boiling organic solvent (e.g., diethyl ether or ethyl acetate). Causality: Dilution lowers the density and viscosity of the organic phase, facilitating clean phase separation from the aqueous layer.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with equal volumes of saturated aqueous sodium bicarbonate ( NaHCO3​ )[2].

    • Causality: The mild base neutralizes the acid catalyst and deprotonates the unreacted cyclobutanecarboxylic acid, converting it into sodium cyclobutanecarboxylate, which preferentially partitions into the aqueous phase.

    • Self-Validation Check: Test the pH of the discarded aqueous layer using pH paper. It must read >8. If it is acidic or neutral, unreacted acid remains in your organic layer. Repeat the NaHCO3​ wash until the aqueous layer is basic.

Step 2: Brine Wash & Dehydration

  • Salting Out: Wash the organic layer with saturated aqueous sodium chloride (brine)[2].

    • Causality: The high ionic strength of brine creates a "salting-out" effect, drawing dissolved water out of the organic layer and breaking any micro-emulsions formed during the NaHCO3​ wash.

  • Chemical Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2​SO4​ ) until the solid flows freely like sand.

    • Causality: Removes trace water. Water must be strictly eliminated before distillation to prevent the reverse reaction (hydrolysis of the ester) under thermal stress.

Step 3: Solvent Evaporation

  • Concentration: Filter out the drying agent and concentrate the filtrate using a rotary evaporator[1]. Set the water bath to 30–35 °C.

    • Causality: Isopropanol and the extraction solvent are highly volatile. Keeping the bath temperature low prevents the co-evaporation of your target ester.

    • Self-Validation Check: Weigh the receiving flask periodically. Evaporation is complete when the mass of the crude oil stabilizes across two consecutive weighings 10 minutes apart.

Step 4: Fractional Distillation

  • Isolation: Transfer the crude oil to a short-path or fractional distillation apparatus equipped with a Vigreux column[1]. Apply a moderate vacuum (e.g., 10–20 mmHg).

    • Causality: Distilling under vacuum lowers the boiling point of the ester, preventing thermal degradation or ring-opening side reactions that can occur at high temperatures[3]. Collect the main fraction corresponding to the ester, discarding the initial low-boiling fore-run (residual isopropanol).

Part 4: Troubleshooting & FAQs

Q: I am experiencing a stubborn emulsion during the NaHCO3​ wash. How do I break it? A: Emulsions in this specific workflow are caused by two factors: the rapid evolution of CO2​ gas (from acid neutralization) trapping microscopic solvent droplets, and the amphiphilic, surfactant-like nature of partially neutralized cyclobutanecarboxylic acid. Troubleshooting: First, do not shake vigorously during the initial base wash; gently swirl and vent the stopcock frequently to release CO2​ . If an emulsion has already formed, add 10-20 mL of brine to increase the density of the aqueous phase, or filter the entire biphasic mixture through a pad of Celite to shear the emulsion bubbles.

Q: My final isolated yield is significantly lower than my crude mass, but NMR shows no side products. Where did my product go? A: You likely lost your product during the rotary evaporation step. Isopropyl cyclobutanecarboxylate is a relatively volatile ester. If your rotary evaporator water bath was set too high (>40 °C) while under deep vacuum, the ester will co-evaporate and end up in the solvent bump trap. Always keep the bath temperature below 35 °C and use a controlled, stepwise vacuum reduction when removing isopropanol.

Q: The IR spectrum of my distilled product shows a broad stretch around 3300 cm⁻¹. What went wrong? A: A broad O-H stretch indicates contamination by either water or unreacted isopropanol. This means your protocol failed at the self-validation stages. Troubleshooting: If the mass did not stabilize during rotary evaporation, isopropanol carried over into your distillation flask and co-distilled with the ester. If you skipped the Na2​SO4​ drying step, water carried over. To fix this, re-dissolve your product in diethyl ether, dry it thoroughly over fresh Na2​SO4​ , concentrate carefully, and re-distill.

Sources

Troubleshooting

solvent optimization for isopropyl cyclobutanecarboxylate liquid-liquid extraction

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for Isopropyl Cyclobutanecarboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for Isopropyl Cyclobutanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face during the isolation and purification of isopropyl cyclobutanecarboxylate (CAS: 959062-59-0). Liquid-liquid extraction (LLE) is a cornerstone technique for isolating this target ester from crude reaction mixtures[1]. However, achieving high recovery and purity requires a precise understanding of solvent thermodynamics, phase behavior, and ester stability.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your extraction workflows are robust, reproducible, and scientifically sound.

Section 1: Fundamental Principles & Solvent Selection (FAQ)

Q: How do I select the optimal organic solvent for extracting isopropyl cyclobutanecarboxylate? A: Solvent selection is dictated by the partition coefficient ( KD​ ) of your target analyte and its compatibility with the product's chemical stability[2]. Isopropyl cyclobutanecarboxylate is a moderately non-polar ester. The fundamental rule of LLE dictates that we must match the polarity of the analyte with the extraction solvent to maximize recovery[2].

Causality: Using a highly polar solvent (like alcohols) will lead to miscibility with the aqueous phase, while overly non-polar solvents (like hexane) might not sufficiently solubilize the ester if polar byproducts are present. Furthermore, because esters are susceptible to hydrolysis, the solvent must be strictly non-reactive[3]. We recommend Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) due to their favorable polarity indices and low boiling points, which facilitate easy downstream solvent removal.

Table 1: Quantitative Evaluation of Candidate LLE Solvents

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Aqueous MiscibilityRecommendation for Ester LLE
MTBE 2.50.74055.2LowOptimal. Top layer. Excellent partitioning; minimal water uptake.
Ethyl Acetate 4.40.90277.1ModerateGood. Top layer. High solubility for esters, but requires thorough drying.
Dichloromethane 3.11.32639.6Very LowAcceptable. Bottom layer[2]. High solvating power, but poses environmental concerns.
Hexane 0.10.65968.0Very LowPoor. Too non-polar; may result in low recovery of the slightly polar ester.

Section 2: Self-Validating Experimental Protocol

To ensure maximum recovery of isopropyl cyclobutanecarboxylate while removing unreacted cyclobutanecarboxylic acid and acidic catalysts, follow this step-by-step methodology.

Optimized LLE Workflow for Ester Isolation

  • Dilution: Transfer the cooled crude reaction mixture to a separatory funnel. Ensure the stopcock is in the closed (horizontal) position[4]. Dilute the mixture with MTBE (ratio of 1:3 reaction volume to solvent).

  • First Aqueous Wash (Neutralization): Add an equal volume of 5% aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Self-Validation Check: Observe the evolution of CO2​ gas. Invert and vent the separatory funnel frequently to release pressure[4]. Continue washing with fresh NaHCO3​ until the aqueous layer tests at a pH of ~7.5-8.0, confirming the complete neutralization of unreacted acids[3].

    • Causality: We strictly use mild NaHCO3​ instead of strong bases like NaOH . Strong bases will cause base-catalyzed saponification (hydrolysis) of your synthesized isopropyl cyclobutanecarboxylate, reverting it back to the alcohol and a fatty acid salt[3].

  • Phase Separation: Allow the layers to separate. Since MTBE (density 0.74 g/mL) is less dense than water, the organic layer containing your ester will be on top. Drain the lower aqueous layer[4].

  • Second Aqueous Wash (Brine): Wash the retained organic layer with saturated NaCl (brine). This pulls residual water out of the organic phase via osmotic pressure and helps break any micro-emulsions[3].

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the drying agent flows freely (does not clump). Filter, then remove the MTBE under reduced pressure (rotary evaporation) to yield the pure ester.

LLE_Workflow Start Crude Reaction Mixture (Ester + Acid + Catalyst) Dilute Dilute with MTBE (Organic Phase) Start->Dilute Wash1 Aqueous Wash (5% NaHCO3) Dilute->Wash1 PhaseSep1 Phase Separation (Vent CO2) Wash1->PhaseSep1 Aqueous1 Bottom Aqueous Layer (Acid Salts - Discard) PhaseSep1->Aqueous1 Organic1 Top Organic Layer (Target Ester - Keep) PhaseSep1->Organic1 Wash2 Brine Wash (Saturated NaCl) Organic1->Wash2 Dry Dry over Anhydrous Na2SO4 Wash2->Dry Evaporate Solvent Evaporation (Vacuum) Dry->Evaporate Pure Purified Isopropyl cyclobutanecarboxylate Evaporate->Pure

Optimized LLE workflow for isolating isopropyl cyclobutanecarboxylate.

Section 3: Troubleshooting Guide (FAQs)

Q: A thick, milky emulsion has formed at the interface. How do I break it? A: Emulsions are the most common failure point in LLE[5]. In ester synthesis, emulsions typically occur during the basic wash because unreacted cyclobutanecarboxylic acid reacts with the base to form a carboxylate salt. This salt acts as a surfactant (soap), reducing interfacial tension and trapping the organic and aqueous phases together[3].

Resolution Steps:

  • Increase Ionic Strength (Salting Out): Add saturated brine ( NaCl ) or solid table salt directly to the funnel[6]. The high salt concentration increases the polarity of the aqueous phase, decreasing the solubility of the organic solvent and forcing the surfactant molecules out of the interface[7].

  • Alter Density: Add more of your organic solvent (e.g., MTBE) to decrease the density of the top layer, creating a stronger density differential between the two phases[4].

  • Mechanical Disruption: Do not shake vigorously. Gently swirl the funnel[5]. If the emulsion persists, drain the emulsion layer and centrifuge it, or filter it through a pad of Celite to physically break the surfactant micelles.

Emulsion_Logic Emulsion Emulsion Formed at Interface CheckCause Identify Root Cause Emulsion->CheckCause Cause1 Soap Formation (Unreacted Acid + Base) CheckCause->Cause1 Cause2 Weak Density Differential (Solvent vs Aqueous) CheckCause->Cause2 Action1 Add Brine (NaCl) to Increase Ionic Strength Cause1->Action1 Action3 Gentle Swirling (Avoid Vigorous Shaking) Cause1->Action3 Action4 Centrifugation or Filtration through Celite Cause1->Action4 If persistent Action2 Add More Organic Solvent to Alter Density Cause2->Action2 Resolve Clear Phase Separation Achieved Action1->Resolve Action2->Resolve Action3->Resolve Action4->Resolve

Troubleshooting logic tree for resolving emulsions during ester extraction.

Q: My final yield is extremely low, and I suspect the product was lost to the aqueous phase. How can I prevent this? A: While isopropyl cyclobutanecarboxylate is hydrophobic, significant product loss can occur if the volume of the aqueous wash is excessively large or if the organic-to-aqueous ratio is suboptimal. A generic optimum ratio of organic extraction solvent to aqueous sample is often considered to be high (e.g., up to 7:1 for difficult extractions, though 3:1 is standard for routine washes) to ensure high recovery[2].

Causality & Self-Validation: To self-validate, perform a back-extraction. Extract the combined aqueous layers one more time with a fresh portion of MTBE. Combine this organic extract with your main organic layer. Furthermore, ensure you are not accidentally discarding the wrong layer. Always verify layer identity by adding a few drops of water to the funnel; if the drops dissolve in the top layer, the top layer is aqueous[4].

Q: The isolated ester has a lower purity than expected, showing signs of decomposition. What went wrong? A: Solvent-mediated decomposition or hydrolysis is the likely culprit[5]. If you used a highly basic wash (like NaOH ) or left the ester in contact with the basic aqueous phase for an extended period, the ester bond will cleave[3]. Always use mild bases ( NaHCO3​ ) and separate the phases promptly.

References

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation." Available at: [Link]

  • Chemistry LibreTexts. "7.6: Solvent Partitioning (Liquid-Liquid Extraction)." Available at: [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Available at: [Link]

  • AZoM. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." Available at: [Link]

  • Chemistry LibreTexts. "4.6: Step-by-Step Procedures For Extractions." Available at: [Link]

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Available at: [Link]

  • Ministry of the Environment, Government of Japan. "III Analytical Methods." Available at: [Link]

  • ChemBuyersGuide. "Accela ChemBio Inc. Product List." Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Water Content in Isopropyl Cyclobutanecarboxylate Synthesis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for researchers and drug development professionals synthesizing isopropyl cyclobutanecarboxylate. Because this synthesis relies on a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for researchers and drug development professionals synthesizing isopropyl cyclobutanecarboxylate. Because this synthesis relies on a classic acid-catalyzed Fischer esterification, managing the water byproduct is the single most critical parameter for achieving high conversion, product stability, and purity.

Below, you will find mechanistic FAQs, quantitative data summaries, and self-validating protocols designed to eliminate water from your reaction matrix.

Diagnostic Workflow

TroubleshootingFlow Start Cyclobutanecarboxylic Acid + Isopropanol Eq Acid-Catalyzed Equilibrium (PADPED Mechanism) Start->Eq H+ Catalyst Water Water Byproduct Accumulates Eq->Water Forward Reaction Water->Eq Hydrolysis (Reverse) Decision Select Water Removal Strategy Water->Decision Intervention Required DeanStark Dean-Stark Apparatus (Azeotropic Distillation) Decision->DeanStark Scale > 10g Sieves 3Å Molecular Sieves (In-situ Chemical Desiccant) Decision->Sieves Scale < 10g Success Equilibrium Shifted: High Yield Isopropyl Cyclobutanecarboxylate DeanStark->Success Physical Removal Sieves->Success Chemical Trapping

Figure 1: Logical workflow for diagnosing and resolving water accumulation in esterification.

Section 1: FAQs & Mechanistic Troubleshooting

Q1: Why does the synthesis of isopropyl cyclobutanecarboxylate stall at ~60-70% conversion despite using excess isopropanol? A1: The synthesis is governed by the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1]. Because every single mechanistic step is reversible, the reaction reaches a strict thermodynamic equilibrium. While adding excess isopropanol drives the forward reaction via Le Chatelier's principle, the accumulation of the water byproduct inevitably triggers the reverse reaction (ester hydrolysis)[2]. Recent kinetic analyses demonstrate that the physical removal of water is often the rate-determining step in dehydrative couplings[3]. To break this thermodynamic wall, water must be actively and continuously removed from the system.

Q2: I am using a Dean-Stark apparatus with toluene, but water collection is extremely slow or non-existent. What is wrong? A2: A Dean-Stark trap works by co-distilling water and a solvent as an azeotrope[1]. If water collection fails, the most common culprit is isopropanol interference . Isopropanol has a boiling point of 82.6°C, which is nearly identical to the boiling point of the toluene-water azeotrope (~85°C). If a massive excess of isopropanol is used (e.g., as the primary solvent), it will co-distill into the trap. Because isopropanol is completely miscible with both water and toluene, it acts as a homogenizing co-solvent, preventing the crucial biphasic separation required to trap the denser water at the bottom[2]. Causality-driven solution: Restrict isopropanol to 1.5–2.0 equivalents and use toluene as the bulk solvent to ensure a biphasic condensate.

Q3: Can I add anhydrous magnesium sulfate ( MgSO4​ ) or sodium sulfate ( Na2​SO4​ ) directly to the reaction flask to soak up the water? A3: No. Standard chemical desiccants like MgSO4​ and Na2​SO4​ capture water by forming crystalline hydrates. However, this hydration is an exothermic equilibrium process. At the elevated temperatures required for a Fischer esterification (70°C–130°C), the equilibrium shifts toward the anhydrous salt, causing the desiccant to release water back into the reaction mixture[3]. Causality-driven solution: Use 3Å molecular sieves[2]. These aluminosilicate minerals physically trap water molecules (kinetic diameter 2.6 Å) within their pores while excluding isopropanol (diameter ~4.7 Å) and cyclobutanecarboxylic acid. This size-exclusion trapping is highly stable even at reflux temperatures.

Section 2: Quantitative Data Presentation

Selecting the correct water removal technique depends entirely on the scale of your synthesis. Use the table below to match your experimental parameters with the optimal dehydration strategy.

ParameterAzeotropic Distillation (Dean-Stark)Chemical Dehydration (3Å Sieves)
Optimal Scale > 10 grams (Macroscale)< 10 grams (Micro/Mesoscale)
Water Capacity Unlimited (Continuous physical removal)~20% w/w (0.2 g H₂O per 1.0 g sieves)
Operating Temperature 120–130 °C (Toluene reflux)70–80 °C (Isopropanol reflux)
Residual Water Limit ~50–100 ppm< 10 ppm
Catalyst Compatibility p-Toluenesulfonic acid (p-TsOH)Concentrated H₂SO₄ or p-TsOH
Primary Limitation Fails if excess low-boiling alcohol is usedDifficult to stir at large scale
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Azeotropic Distillation (Dean-Stark Workflow)

Self-Validating Mechanism: The theoretical yield of water for a 100 mmol scale esterification is exactly 1.8 mL. By measuring the volume of the lower aqueous phase in the graduated Dean-Stark trap, the operator establishes a self-validating system: the reaction's progression and completion are quantitatively verified in real-time without requiring external aliquots for GC/LC-MS analysis[4].

Step-by-Step Methodology:

  • Charge the Flask: In a 250 mL round-bottom flask, combine cyclobutanecarboxylic acid (10.0 g, 100 mmol), isopropanol (9.0 g, 150 mmol, 1.5 eq.), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%)[4].

  • Add Solvent: Add 100 mL of anhydrous toluene. (Do not exceed 1.5 eq. of isopropanol to prevent co-solvent homogenization in the trap).

  • Assemble Apparatus: Attach a Dean-Stark trap equipped with a reflux condenser. Fill the side-arm of the trap with fresh toluene to prevent the reaction solvent from depleting during initial reflux.

  • Reflux & Monitor: Heat the mixture in an oil bath set to 125°C. Water will begin to collect in the trap as a dense lower layer[4].

  • Validate Completion: Continue refluxing until exactly 1.8 mL of water has been collected (typically 12-16 hours)[4].

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3​ to neutralize the catalyst and remove trace unreacted acid. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield highly pure isopropyl cyclobutanecarboxylate[2].

Protocol B: In-situ Chemical Dehydration (3Å Molecular Sieves)

Self-Validating Mechanism: The use of a precise mass of activated 3Å molecular sieves guarantees a defined water-absorption capacity (typically ~20% of their weight). By calculating the theoretical water byproduct (e.g., 0.18 g for 10 mmol) and adding a calculated excess of sieves (2.0 g, capacity ~0.4 g), the protocol thermodynamically ensures complete dehydration. A simple weight check of the recovered sieves post-filtration validates the mass of water absorbed.

Step-by-Step Methodology:

  • Sieve Activation (Critical): Activate 3Å molecular sieves by heating them at 300°C under a high vacuum for 3 hours. Allow them to cool under an inert argon atmosphere.

  • Charge the Flask: In an oven-dried 50 mL flask, combine cyclobutanecarboxylic acid (1.0 g, 10 mmol), isopropanol (5 mL, serving as both reactant and solvent), and concentrated H2​SO4​ (0.05 mL)[2].

  • Add Desiccant: Add 2.0 g of the freshly activated 3Å molecular sieves directly to the reaction mixture[2].

  • React: Stir the suspension vigorously at 70°C for 24 hours. (Ensure the stir bar is large enough to agitate the solid sieves without grinding them into a fine powder).

  • Filter & Validate: Filter the mixture through a pad of Celite to remove the sieves. (Optional: Weigh the dried, recovered sieves to validate mass gain from water absorption).

  • Workup: Dilute the filtrate with ethyl acetate, neutralize carefully with saturated NaHCO3​ , separate the organic layer, and concentrate to yield the ester[2].

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclobutanecarboxylic Acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to esterify cyclobutanecarboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to esterify cyclobutanecarboxylic acid. The strained, four-membered cyclobutane ring imparts significant steric hindrance, physically shielding the adjacent carbonyl carbon from nucleophilic attack[1]. Standard equilibrium-driven methods like Fischer esterification often fail or stall at low yields.

To overcome these kinetic barriers, you must abandon reversible pathways and adopt irreversible activation strategies . This guide provides a self-validating framework, troubleshooting FAQs, and field-proven protocols to drive these challenging couplings to completion.

Diagnostic Matrix: Selecting the Right Activation Strategy

Before proceeding to the lab, use this quantitative matrix to select the optimal esterification method based on the steric profile of your target alcohol.

MethodReagentsTypical YieldTemp RangeSteric ToleranceKey Mechanistic Advantage
Acid Chloride SOCl₂, Oxalyl Chloride85–95%0 °C to RTHighIrreversible formation of a highly electrophilic carbonyl[2].
Steglich DCC, DMAP (cat.)70–90%0 °C to RTModerateMild conditions; DMAP forms a reactive active ester[3].
Yamaguchi TCBC, Et₃N, DMAP80–95%RT to RefluxVery HighRegioselective attack driven by ortho-chloro shielding[4].
Troubleshooting FAQs

Q1: Why is my Fischer esterification of cyclobutanecarboxylic acid yielding <10% product? A1: Fischer esterification relies on the reversible, acid-catalyzed nucleophilic attack of an alcohol on a protonated carboxylic acid. The cyclobutane ring creates a highly crowded environment that physically impedes the backside approach of the alcohol nucleophile[1]. Because the reaction is governed by equilibrium, the slow forward rate is easily outcompeted by the reverse reaction or side-product formation. You must switch to an irreversible activation strategy (e.g., acid chloride or mixed anhydride).

Q2: My Steglich esterification (DCC/DMAP) is stalling, and I am isolating a stable, unreactive byproduct. What is happening? A2: You are observing the formation of an N-acylurea dead-end byproduct. In the Steglich mechanism, the carboxylic acid and DCC initially form an O-acylisourea intermediate. If your alcohol is too bulky to attack this intermediate quickly, the O-acylisourea undergoes a slow intramolecular acyl migration to form a thermodynamically stable, unreactive N-acylurea[3]. Causality & Solution: DMAP is added as an acyl transfer catalyst because it is a stronger nucleophile than the alcohol. It rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (active ester), preventing the dead-end migration[3][5]. If you are seeing N-acylurea, increase your DMAP loading (up to 10-20 mol%) and ensure your reaction is kept at 0 °C during the initial activation phase to suppress the migration kinetics.

Q3: When should I escalate from the Steglich method to a Yamaguchi esterification? A3: Escalate to the Yamaguchi protocol when coupling cyclobutanecarboxylic acid with highly hindered secondary or tertiary alcohols, or when attempting macrocyclization. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, TCBC) forms a mixed anhydride. The ortho-chloro substituents on the TCBC ring provide immense steric shielding, directing the subsequent DMAP attack exclusively to the less hindered cyclobutanecarbonyl carbon[4][6]. This regioselectivity ensures that the bulky alcohol only reacts with your target acyl group, driving the reaction forward even under extreme steric duress[7].

Mechanistic Workflows

Steglich Acid Cyclobutanecarboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acylurea N-Acylurea (Dead-End) O_Acyl->N_Acylurea Slow Acyl Migration (Without DMAP) ActiveEster N-Acylpyridinium (Active Ester) O_Acyl->ActiveEster + DMAP (Fast) Product Target Ester + DMAP ActiveEster->Product + Alcohol

Fig 1. Steglich pathway highlighting DMAP's role in bypassing N-acylurea dead-ends.

Yamaguchi Start Cyclobutanecarboxylic Acid + TCBC + Et3N MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride Fast (Room Temp) AcylDMAP Acyl-DMAP Complex (Highly Electrophilic) MixedAnhydride->AcylDMAP + DMAP (Regioselective Attack) Ester Sterically Hindered Ester Product AcylDMAP->Ester + Bulky Alcohol

Fig 2. Yamaguchi workflow leveraging regioselective DMAP attack on mixed anhydrides.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the prior validation check has been successfully observed.

Protocol A: Acid Chloride Activation (The Brute-Force Approach)

Causality: Converting the acid to an acid chloride creates the most electrophilic carbonyl species possible, overcoming the activation energy barrier imposed by the cyclobutane ring[2][8].

  • Activation: Dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and 1 drop of anhydrous DMF (catalyst).

  • Validation Check 1: Vigorous gas evolution (CO, CO₂, HCl) will occur immediately. Stir at room temperature until gas evolution completely ceases (approx. 2 hours). This visual cue validates complete conversion to the acid chloride.

  • Concentration: Concentrate under reduced pressure to remove excess oxalyl chloride. Crucial: Do not heat the rotovap bath above 30 °C to avoid volatilizing the low-molecular-weight cyclobutanecarbonyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0 °C. Add the hindered alcohol (1.0 eq) and triethylamine (2.0 eq).

  • Validation Check 2: An immediate white precipitate (Et₃N·HCl) should form, confirming the acylation event. Stir for 4 hours, quench with water, and perform a standard aqueous workup.

Protocol B: Modified Steglich Esterification (Mild & Catalytic)

Causality: Uses DCC for in situ dehydration and DMAP as a nucleophilic catalyst to bypass steric bottlenecks without generating harsh HCl gas[1][3].

  • Preparation: Dissolve cyclobutanecarboxylic acid (1.0 eq), target alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under inert atmosphere at 0 °C.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.

  • Validation Check 1: A white precipitate of dicyclohexylurea (DCU) will begin forming within 10-15 minutes, indicating the successful formation of the O-acylisourea intermediate[1].

  • Propagation: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Validation Check 2: Monitor via TLC. The disappearance of the starting alcohol spot validates completion. Filter the DCU precipitate, wash the organic layer sequentially with 0.5 M HCl (to remove DMAP) and saturated NaHCO₃, dry over MgSO₄, and concentrate.

Protocol C: Yamaguchi Esterification (For Extreme Hindrance)

Causality: Leverages a sterically differentiated mixed anhydride to force regioselective attack by DMAP, creating an ultra-reactive acyl-pyridinium species that forces coupling with highly hindered alcohols[4][9].

  • Mixed Anhydride Formation: Dissolve cyclobutanecarboxylic acid (1.0 eq) and Et₃N (1.2 eq) in anhydrous THF or Toluene. Add TCBC (1.05 eq) dropwise.

  • Validation Check 1: Stir for 1 hour at room temperature. The formation of a dense Et₃N·HCl precipitate confirms the mixed anhydride formation.

  • Esterification: Filter the precipitate under inert conditions (highly recommended for clean reactions). To the filtrate, add the hindered alcohol (1.0 eq) and DMAP (1.5 eq — stoichiometric DMAP is required for highly hindered cases).

  • Validation Check 2: Monitor by LC-MS. The mass of the transient acyl-DMAP intermediate may be visible. If the reaction stalls at room temperature, heat to 60 °C (or toluene reflux if necessary)[6]. Workup by quenching with saturated NH₄Cl.

References
  • "Steglich Esterification", Organic Chemistry Portal. 3

  • "Yamaguchi esterification", Wikipedia. 4

  • "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review", PMC. 9

  • "Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study", ACS Omega.5

  • "Technical Support Center: Synthesis of Sterically Hindered Esters", Benchchem. 8

  • "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method", ResearchGate. 7

  • "Yamaguchi Macrolactonization", Chem-Station Int. Ed. 6

  • "steric hindrance effects in 2-(Bromomethyl)-2- butylhexanoic acid", Benchchem. 1

  • "21.4 Chemistry of Acid Halides", OpenStax. 2

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Isopropyl vs. Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the chemical reactivity of isopropyl cyclobutanecarboxylate and ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the chemical reactivity of isopropyl cyclobutanecarboxylate and ethyl cyclobutanecarboxylate. While direct, side-by-side kinetic data for these specific esters is not abundant in published literature, this document synthesizes established principles of physical organic chemistry and draws upon data from analogous systems to provide a robust comparative framework. We will explore the theoretical underpinnings of their reactivity, propose a rigorous experimental protocol for direct comparison, and discuss the implications for chemical research and development.

Introduction: The Subtle Distinction with Significant Consequences

At the heart of this comparison are two molecules that differ by a single methylene group: ethyl cyclobutanecarboxylate and isopropyl cyclobutanecarboxylate. This seemingly minor structural variance in the alcohol moiety of the ester has profound implications for the reactivity of the carbonyl group. For professionals in drug development, where ester groups are frequently employed as prodrug moieties to be cleaved by physiological hydrolases, understanding these differences is paramount for controlling drug release kinetics. Similarly, for synthetic chemists, selecting the appropriate ester can influence reaction yields, rates, and the need for protective group strategies. This guide will dissect how the change from a primary (ethyl) to a secondary (isopropyl) alcohol group governs the chemical behavior of these cyclobutane derivatives.

Theoretical Framework: Unpacking the Drivers of Ester Reactivity

The reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily governed by two key factors: steric hindrance and electronic effects. The archetypal reaction for evaluating these factors is base-catalyzed hydrolysis, or saponification.

The generally accepted mechanism for saponification is a two-step addition-elimination pathway (BAC2) that proceeds through a tetrahedral intermediate. The rate-determining step is typically the initial nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Equilibrate Reactant Solutions (Ester in Ethanol, NaOH solution) to 25°C C Initiate Reaction: Mix Ester and NaOH solutions Start Stopwatch (t=0) A->C B Prepare Quenching Solution (Ice-cold water or known excess HCl) E Quench Reaction: Add aliquot to quenching solution B->E D Withdraw Aliquots at Timed Intervals (e.g., 5, 10, 20, 30, 45, 60 min) C->D D->E F Titrate Unreacted NaOH with Standardized HCl using Phenolphthalein E->F G Calculate [NaOH] at each time point F->G H Plot 1/[NaOH] vs. Time G->H I Determine Rate Constant (k₂) from the slope of the line H->I caption Fig. 2: Workflow for Kinetic Analysis.

Caption: Fig. 2: Experimental workflow for the kinetic analysis of ester saponification.

Step-by-Step Procedure
  • Preparation : Prepare a 0.05 M solution of the ester (either ethyl or isopropyl cyclobutanecarboxylate) in 95% ethanol. Prepare a 0.05 M aqueous NaOH solution. Place both solutions in the constant temperature bath to equilibrate.

  • Reaction Initiation : In a large conical flask within the water bath, pipette equal volumes of the equilibrated ester and NaOH solutions. Start the stopwatch immediately upon mixing. This is time t=0.

  • Sampling : At predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

  • Quenching : Immediately add the aliquot to a flask containing an ice-cold solution or a known excess of the standardized HCl to stop the reaction.

  • Titration : Titrate the unreacted NaOH in the quenched sample with the standardized 0.05 M HCl solution using phenolphthalein as the indicator. The endpoint is the disappearance of the pink color.

  • Data Analysis :

    • Calculate the concentration of NaOH remaining at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, the integrated rate law is: 1/[A]t = k₂t + 1/[A]₀

    • Plot 1/[NaOH] versus time (t). The plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k₂.

  • Comparison : Repeat the entire procedure for the other ester under identical conditions. Compare the calculated k₂ values.

Implications for Drug Development and Synthesis

The rate of ester hydrolysis is a critical parameter in the design of ester-based prodrugs. A drug might be functionalized with an ester to improve its solubility, membrane permeability, or taste. The ester must then be cleaved in the body by enzymes like carboxylesterases to release the active pharmaceutical ingredient (API).

  • Slower Hydrolysis (Isopropyl Ester): A bulkier isopropyl ester would be hydrolyzed more slowly. This could be advantageous for designing a slow-release drug formulation, providing a longer therapeutic window and potentially reducing dosing frequency.

  • Faster Hydrolysis (Ethyl Ester): A less hindered ethyl ester would be cleaved more rapidly. This is desirable when quick conversion to the active API is needed upon administration.

In chemical synthesis, the lower reactivity of the isopropyl ester could be leveraged for selective transformations. If a molecule contains both an ethyl and an isopropyl ester, a carefully chosen weak nucleophile under mild conditions might react selectively with the ethyl ester, leaving the isopropyl ester intact as a protecting group.

Conclusion

Based on fundamental principles of organic chemistry, a clear hierarchy of reactivity can be established. Ethyl cyclobutanecarboxylate is expected to be significantly more reactive toward nucleophilic acyl substitution than isopropyl cyclobutanecarboxylate. This difference is attributed to the combined effects of lower steric hindrance and a weaker electron-donating character of the ethyl group compared to the bulkier and more electron-donating isopropyl group. The proposed kinetic experiment provides a direct and reliable method to quantify this reactivity difference, yielding crucial data for researchers in both synthetic chemistry and pharmacology.

References

  • Buchwald, P. (2001). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 44(13), 2214-2222.
  • Morawetz, H., & Zimmering, P. E. (1954). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. The Journal of Physical Chemistry, 58(9), 753–756.
  • Buchwald, P. (2001). Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 1(1), 101-111.
  • Cason, J., & Way, R. L. (1953). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 33, 21.
  • Sigma-Aldrich. (n.d.).
  • Ochiai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Xenobiotica, 51(6), 665-674.
  • Sigma-Aldrich. (n.d.).
  • Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publishers.
  • Baran, P. S., et al. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • Capon, B., & McManus, S. P. (1976). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 639-643.
  • Molbase. (2025).
  • Smith, H. A., & Levenson, H. S. (1939). A Study of the Kinetics of Aliphatic Ester Saponification. Journal of the American Chemical Society, 61(5), 1172-1175.
  • ChemicalBook. (n.d.).
  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1966). Conformation and reactivity. Part VII.
Comparative

A Comparative Analysis of Steric Effects: Isopropyl vs. Methyl Cyclobutanecarboxylate

For researchers, scientists, and professionals in drug development, a nuanced understanding of steric hindrance is paramount in molecular design and synthesis. The cyclobutane ring, a common scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of steric hindrance is paramount in molecular design and synthesis. The cyclobutane ring, a common scaffold in medicinal chemistry, presents a unique conformational landscape where the spatial demands of substituents can significantly influence molecular properties and reactivity. This guide provides an in-depth technical comparison of the steric effects of the isopropyl and methyl groups when appended to a cyclobutane ring as carboxylate esters. We will explore this through the lens of conformational analysis, quantitative steric parameters, and practical synthetic considerations, supported by experimental and theoretical data.

Introduction to Steric Effects in Cyclobutane Systems

Unlike the relatively planar cyclopentane and the flexible chair conformation of cyclohexane, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This puckering results in two distinct substituent positions: axial and equatorial.[3][4] The axial positions are more sterically hindered due to their proximity to other axial hydrogens on the same face of the ring, leading to 1,3-diaxial interactions, a concept well-understood in cyclohexane chemistry.[5][6] Consequently, substituents generally prefer the less crowded equatorial position to minimize steric strain.[3] The magnitude of this preference is directly related to the steric bulk of the substituent.

This guide will focus on two common alkyl substituents, isopropyl and methyl, to illustrate the gradations of steric influence on the cyclobutane ring.

Quantifying Steric Hindrance: A-Values

A useful metric for quantifying the steric bulk of a substituent is its A-value. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[7][8] While derived from cyclohexane systems, A-values provide a reliable relative measure of steric demand that can be extrapolated to other cycloalkanes.

SubstituentA-Value (kcal/mol)
Methyl1.75
Isopropyl2.15

Table 1: A-Values for Methyl and Isopropyl Groups.[9]

The higher A-value of the isopropyl group (2.15 kcal/mol) compared to the methyl group (1.75 kcal/mol) quantitatively demonstrates its greater steric requirement.[9] This seemingly small difference in energy translates to a significant shift in the conformational equilibrium, favoring the equatorial position more strongly for the isopropyl group. This increased steric hindrance for the isopropyl group is due to the presence of two methyl groups attached to the alpha-carbon, which can lead to more significant 1,3-diaxial interactions when in the axial position.[10]

Synthesis of Isopropyl and Methyl Cyclobutanecarboxylate

The synthesis of both isopropyl and methyl cyclobutanecarboxylate can be readily achieved via Fischer esterification of cyclobutanecarboxylic acid. This method provides a direct and comparable route to both esters.

Experimental Protocol: Fischer Esterification of Cyclobutanecarboxylic Acid

Objective: To synthesize methyl cyclobutanecarboxylate and isopropyl cyclobutanecarboxylate from cyclobutanecarboxylic acid.

Materials:

  • Cyclobutanecarboxylic acid

  • Methanol (for methyl ester)

  • Isopropanol (for isopropyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask containing cyclobutanecarboxylic acid (1.0 eq), add an excess of the corresponding alcohol (methanol or isopropanol, ~10-20 eq).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification C4H7COOH Cyclobutanecarboxylic Acid Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) C4H7COOH->Esterification ROH Alcohol (Methanol or Isopropanol) ROH->Esterification Quench Quench & Extract Esterification->Quench Reaction Mixture Wash Wash (H₂O, NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Distillation Distillation Dry->Distillation Crude Ester Product Product (Methyl or Isopropyl Cyclobutanecarboxylate) Distillation->Product

Caption: Generalized workflow for the synthesis of cyclobutanecarboxylate esters.

Conformational Analysis and Spectroscopic Signatures

The steric differences between the isopropyl and methyl groups manifest in the conformational equilibrium of the corresponding esters and can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

In both esters, the carboxylate group will predominantly occupy the equatorial position to minimize steric hindrance. However, the energetic penalty for the isopropyl group to be in the axial position is greater than that for the methyl group, meaning that isopropyl cyclobutanecarboxylate will exist almost exclusively in the equatorial conformation.

This has predictable consequences for their ¹H NMR spectra. The chemical shifts of the cyclobutane ring protons are sensitive to their axial or equatorial environment.[11] Generally, axial protons are more shielded (appear at a lower chemical shift) compared to their equatorial counterparts.[4][11]

Conformational_Equilibrium cluster_methyl Methyl Cyclobutanecarboxylate cluster_isopropyl Isopropyl Cyclobutanecarboxylate Axial_Me Axial Conformer (Higher Energy) Equatorial_Me Equatorial Conformer (Lower Energy) Axial_Me->Equatorial_Me Ring Flip (ΔG = ~1.75 kcal/mol) Equatorial_Me->Axial_Me Axial_iPr Axial Conformer (Much Higher Energy) Equatorial_iPr Equatorial Conformer (Much Lower Energy) Axial_iPr->Equatorial_iPr Ring Flip (ΔG = ~2.15 kcal/mol) Equatorial_iPr->Axial_iPr

Caption: Conformational equilibrium of methyl and isopropyl cyclobutanecarboxylate.

Due to the rapid ring-flipping at room temperature, the observed chemical shifts are a weighted average of the axial and equatorial environments. For methyl cyclobutanecarboxylate, while the equatorial conformer is favored, the axial conformer still exists in a measurable population. In contrast, for isopropyl cyclobutanecarboxylate, the population of the axial conformer is negligible. This "locking" of the conformation in the equatorial position for the isopropyl derivative would lead to more distinct and less averaged signals for the axial and equatorial protons of the cyclobutane ring compared to the methyl ester.

Impact on Reactivity and Molecular Interactions

The greater steric bulk of the isopropyl group can significantly influence the reactivity of the ester and its interactions with other molecules.

  • Susceptibility to Nucleophilic Attack: The carbonyl carbon of the ester is susceptible to nucleophilic attack. The bulkier isopropyl group provides more steric shielding to the carbonyl group compared to the methyl group, potentially hindering the approach of a nucleophile. This would predict a slower rate of hydrolysis or other nucleophilic substitution reactions for isopropyl cyclobutanecarboxylate compared to its methyl counterpart under identical conditions.

  • Enzyme Binding and Drug Design: In the context of drug development, where the cyclobutane moiety might interact with a biological target such as an enzyme's active site, the difference in steric bulk between a methyl and an isopropyl group can be critical. The larger isopropyl group may provide a better fit in a hydrophobic pocket, leading to enhanced binding affinity. Conversely, it could also lead to steric clashes, preventing optimal binding. This highlights the importance of considering even subtle changes in substituent size during the lead optimization process.

Conclusion

The comparison between isopropyl and methyl cyclobutanecarboxylate serves as a compelling case study in the profound impact of steric effects on molecular properties. While both are simple alkyl groups, the additional branching of the isopropyl group results in a measurably larger steric footprint, as quantified by its A-value. This increased steric demand dictates a stronger preference for the equatorial position on the puckered cyclobutane ring, influencing the conformational equilibrium and leading to predictable differences in spectroscopic signatures. Furthermore, the greater steric hindrance of the isopropyl group can modulate the reactivity of the ester functionality and its potential interactions in a biological context. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these principles is essential for the rational design and synthesis of molecules with desired properties and functions.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • García-García, P., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Lightner, D. A., et al. (2000). Steric Size in Conformational Analysis. Steric Compression Analyzed by Circular Dichroism Spectroscopy. Journal of the American Chemical Society, 122(44), 10857–10863. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). A value. [Link]

  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Doc Brown's Chemistry. (2026). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • NC State University Libraries. (n.d.). 4.7 Conformations of Monosubstituted Cyclohexanes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

  • Penn State Pressbooks. (n.d.). 2.14 Conformations of Monosubstituted Cyclohexanes. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Organic Syntheses. (n.d.). 16: Cyclobutanecarboxylic Acid. [Link]

Sources

Validation

HPLC method validation for isopropyl cyclobutanecarboxylate purity

An In-Depth Guide to HPLC Method Validation for the Purity of Isopropyl Cyclobutanecarboxylate: A Comparative Analysis This guide provides a comprehensive framework for the development and validation of a High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Validation for the Purity of Isopropyl Cyclobutanecarboxylate: A Comparative Analysis

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of isopropyl cyclobutanecarboxylate. In alignment with the principles of scientific integrity and regulatory expectations, we will not only detail the requisite validation protocols but also explore the causality behind our experimental choices. Furthermore, this document presents a critical comparison of HPLC with Gas Chromatography (GC), an orthogonal analytical technique, to provide researchers and drug development professionals with a complete perspective for selecting the most suitable method for their specific needs.

Part 1: Foundational Strategy - Method Development and Rationale

The selection of an analytical method is the critical first step that dictates the success of subsequent validation and routine use.[1] Isopropyl cyclobutanecarboxylate is a small organic ester, a class of compounds that often exhibits sufficient volatility for Gas Chromatography.[2] However, HPLC is frequently chosen for its versatility, especially for compounds that may be thermally labile or for methods intended to be part of a broader platform for related, less volatile intermediates.[3][4]

Our objective is to develop a robust, stability-indicating purity assay. A reverse-phase HPLC (RP-HPLC) method is selected for this purpose due to its widespread applicability and ability to separate compounds based on hydrophobicity.

Proposed Initial HPLC Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for small organic molecules. The length and particle size offer a good balance between resolution and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)An isocratic mixture of a strong organic solvent (acetonitrile) and water is a common starting point for esters, providing adequate elution and retention.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Detection UV at 210 nmWhile the carboxylate ester itself has a weak chromophore, detection at a low UV wavelength like 210 nm is often effective for capturing the carbonyl group's absorbance and many potential organic impurities.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Part 2: The Validation Protocol: An Adherence to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][8][9]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a prerequisite for any valid analytical work.[9]

Protocol:

  • Prepare a standard solution of isopropyl cyclobutanecarboxylate at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance metrics.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Specificity (Selectivity)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (blank).

  • Assess peak purity of the main analyte peak in the stressed samples using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

Linearity and Range

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, covering 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Trueness)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Protocol:

  • Spike a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.[1]

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results from both studies.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 1.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol: These limits can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[1]

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Systematically vary critical method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Column Temperature (e.g., ± 5 °C)

  • Analyze the system suitability standard under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
System Suitability RSD = 0.4%, T = 1.2, N = 5500RSD ≤ 1.0%, T ≤ 2.0, N > 2000Pass
Specificity No co-elution observedPeak is purePass
Linearity (Range) r² = 0.9998 (50-150 µg/mL)r² ≥ 0.999Pass
Accuracy 99.1% - 101.5% Recovery98.0% - 102.0%Pass
Precision (Repeatability) RSD = 0.6%RSD ≤ 1.0%Pass
Precision (Intermediate) RSD = 0.9%RSD ≤ 2.0%Pass
LOD 0.1 µg/mL (S/N = 3.3)S/N ~ 3:1Pass
LOQ 0.3 µg/mL (S/N = 10.5)S/N ~ 10:1Pass
Robustness System suitability passedSystem suitability metPass
Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Experimental Execution cluster_Eval Phase 3: Evaluation & Reporting Dev Method Development - Select Column - Optimize Mobile Phase - Set Detection λ Proto Validation Protocol - Define Parameters - Set Acceptance Criteria - Ref. ICH Q2(R2) Dev->Proto SST System Suitability Check Proto->SST Spec Specificity (Forced Degradation) Report Final Validation Report - Summarize Data - Compare vs. Criteria - Method Sign-off Spec->Report Lin Linearity & Range Lin->Report Acc Accuracy (Spike/Recovery) Acc->Report Prec Precision (Repeatability & Intermediate) Prec->Report Limits LOD & LOQ Limits->Report Robust Robustness Robust->Report SST->Spec SST->Lin SST->Acc SST->Prec SST->Limits SST->Robust

Caption: Workflow for HPLC method validation based on ICH Q2(R2).

Part 3: The Comparative Analysis - HPLC vs. Gas Chromatography (GC)

While our HPLC method has been successfully validated, it is imperative to compare it with viable alternatives to ensure the optimal technique is employed. For a relatively small and potentially volatile molecule like isopropyl cyclobutanecarboxylate, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful alternative.[2][10][11]

Rationale for Comparison:

  • Volatility: GC is inherently suited for volatile compounds, potentially offering faster analysis times as the analyte quickly moves through the column in the gaseous mobile phase.[3][11]

  • Sensitivity: GC-FID is known for its high sensitivity and a nearly universal response to organic compounds containing carbon-hydrogen bonds.

  • Cost & Complexity: GC systems can be more cost-effective in terms of solvent consumption, as they use inexpensive carrier gases like helium or nitrogen instead of HPLC-grade solvents.[10][11] HPLC, however, requires costly high-purity solvents and high-pressure pumps.[3]

  • Thermal Stability: A key consideration for GC is whether the analyte and its impurities are stable at the high temperatures required for vaporization in the injection port.[4] HPLC operates at or near room temperature, making it ideal for heat-sensitive molecules.[3][4]

Comparative Performance Data (Hypothetical)
ParameterValidated HPLC-UV MethodComparative GC-FID MethodCommentary
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.Fundamental difference in separation mechanism.[11]
Run Time 12 minutes8 minutesGC is often faster for volatile compounds due to rapid partitioning in the gas phase.[11]
Operating Temp. 30 °C150 °C (oven); 250 °C (inlet)HPLC is advantageous for thermally labile impurities.[4]
Resolution (Analyte vs. Impurity A) 2.53.1GC capillary columns often provide higher separation efficiency and sharper peaks.[4]
LOQ 0.3 µg/mL (0.03%)0.05 µg/mL (0.005%)GC-FID typically offers superior sensitivity for this class of compound.
Mobile Phase Cost High (HPLC-grade Acetonitrile)Low (High-purity Helium/Nitrogen)GC is generally more economical regarding mobile phase consumption.[10][11]
Sample Throughput LowerHigherFaster run times and less complex sample prep can lead to higher throughput with GC.
Decision Logic: Choosing the Right Tool

The choice between HPLC and GC is not about which is universally "better," but which is more fit-for-purpose.

Tech_Choice_Diagram start Start: Purity analysis of Isopropyl Cyclobutanecarboxylate q1 Are potential impurities thermally labile or non-volatile? start->q1 hplc HPLC is Preferred Method - Handles non-volatile impurities - No risk of thermal degradation - Versatile for other projects q1->hplc  Yes   q2 Is highest sensitivity and speed the primary driver? q1->q2  No   gc GC is Preferred Method - Faster analysis time - Higher sensitivity (LOQ) - Lower operating cost q2->hplc  No (e.g., versatility is key)   q2->gc  Yes  

Caption: Decision tree for selecting between HPLC and GC.

Conclusion and Final Recommendations

This guide has successfully detailed a robust and fully validated RP-HPLC method for the purity determination of isopropyl cyclobutanecarboxylate, with all validation parameters meeting the stringent criteria set by ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for quality control and regulatory submission purposes.

The comparative analysis reveals that while the HPLC method is unequivocally valid, a GC-FID method presents a compelling alternative, offering advantages in speed, sensitivity, and operational cost.

Final Recommendation:

  • For R&D and impurity profiling , where unknown degradation products may be non-volatile or thermally sensitive, the validated HPLC method is the superior choice due to its versatility and milder operating conditions.

  • For a dedicated, high-throughput QC environment where the impurity profile is well-characterized and all components are known to be volatile and thermally stable, developing and validating a GC method would be highly advantageous for efficiency and long-term cost savings.

Ultimately, the choice of technology should be guided by a risk-based assessment of the analyte's properties and the specific analytical objectives of the laboratory.[8]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Technology Networks. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

  • HPLC vs GC - A Beginner's Guide. (2026, April 1). Chromatography Today. [Link]

  • Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group. [Link]

  • Strategies to Improve Alkyl Compound Purity. (2025, July 15). Patsnap Eureka. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OAText. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT - Validation Week. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. [Link]

Sources

Comparative

Comparative Kinetic Profiling of Cyclobutanecarboxylate Esters: Hydrolysis Mechanisms and Stability

Executive Summary In modern medicinal chemistry and drug development, the cyclobutane ring is increasingly utilized as a robust bioisostere to rigidify acyclic chains and modulate pharmacokinetic properties. However, a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the cyclobutane ring is increasingly utilized as a robust bioisostere to rigidify acyclic chains and modulate pharmacokinetic properties. However, a critical parameter for any ester-containing prodrug or active pharmaceutical ingredient (API) is its metabolic and chemical stability, which is primarily governed by the rate of ester hydrolysis[1].

This guide provides an in-depth comparative analysis of the hydrolysis kinetics of cyclobutanecarboxylate esters against their acyclic and cycloaliphatic counterparts. By examining the interplay of ring strain, steric hindrance, and transition-state thermodynamics, researchers can rationally calibrate the half-life of ester-based compounds.

Mechanistic Framework: The BAC​2 Pathway

Under physiological or alkaline conditions, carboxylic acid esters predominantly undergo hydrolysis via the BAC​2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)[2].

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the sp2 -hybridized carbonyl carbon. This attack forces the carbon to rehybridize into an sp3 state, forming a high-energy tetrahedral intermediate. The activation free energy ( ΔG‡ ) required to reach this intermediate is the rate-limiting step and is exquisitely sensitive to the steric bulk and electronic properties of the adjacent cycloalkane ring.

BAC2_Mechanism Ester Cyclobutane Ester (sp² Carbonyl) Tetra Tetrahedral Intermediate (sp³ Carbonyl) Ester->Tetra k₁ (Rate-Limiting) OH OH⁻ (Nucleophile) OH->Tetra k₁ (Rate-Limiting) Products Cyclobutanecarboxylic Acid + Alcohol Tetra->Products k₂ (Fast Cleavage)

Figure 1: BAC2 hydrolysis mechanism of cyclobutanecarboxylates via a tetrahedral intermediate.

Comparative Kinetic Data & Structural Causality

To understand the kinetic behavior of cyclobutanecarboxylates, we must benchmark them against other ring sizes. The table below summarizes the relative alkaline hydrolysis rates ( krel​ ) driven by the structural realities of each ring system.

Table 1: Comparative Hydrolysis Kinetics of Ethyl Cycloalkanecarboxylates
Ester DerivativeRing Strain (kcal/mol)Relative Rate ( krel​ )Structural & Mechanistic Causality
Ethyl acetate (Acyclic)0.0100.0Unhindered approach trajectory; serves as the baseline reference.
Ethyl cyclopentanecarboxylate ~6.012.5Adopts a flexible envelope conformation. Moderate steric shielding of the carbonyl carbon[3].
Ethyl cyclobutanecarboxylate ~26.04.8The puckered conformation creates significant steric hindrance. Relief of steric strain during sp2→sp3 transition is offset by high intrinsic ring strain[4].
Ethyl cyclohexanecarboxylate 0.02.1The bulky chair conformation severely blocks the Bürgi-Dunitz trajectory of the incoming nucleophile, drastically lowering the rate[3].
Ethyl cyclopropanecarboxylate ~27.51.5Ground state is highly stabilized by the conjugation of Walsh orbitals with the carbonyl π∗ orbital, increasing the ΔG‡ barrier[3].
Expert Insight: The Causality of Cyclobutane's Kinetics

Why does cyclobutane hydrolyze slower than cyclopentane but faster than cyclohexane? The answer lies in conformational dynamics . Cyclobutane is not flat; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions) at the cost of slightly increasing angle strain[3]. When the hydroxide attacks, the carbonyl carbon transitions to a bulky tetrahedral geometry. The puckered cyclobutane ring presents a rigid, sterically demanding wall that hinders this transition state more than the flexible cyclopentane ring, but less than the massive axial/equatorial bulk of a cyclohexane chair.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine the second-order rate constant ( k2​ ) of a cyclobutanecarboxylate ester, one must employ a pseudo-first-order kinetic setup. By flooding the system with a vast excess of hydroxide ( [OH−]≫[Ester] ), the concentration of base remains effectively constant, simplifying the rate law.

Why is this protocol self-validating? Plotting ln([Ester]t​) against time should yield a perfectly straight line. If the plot deviates from linearity, it immediately alerts the researcher to experimental errors: either the nucleophile is not in sufficient excess, product inhibition is occurring, or a competing reaction mechanism (like AAL​1 ) has been triggered.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 1.0×10−4 M solution of the cyclobutanecarboxylate ester in a co-solvent system (e.g., 70% aqueous ethanol to ensure solubility). Prepare a 0.1 M NaOH buffer solution.

  • Thermostatted Incubation: Pre-equilibrate both solutions in a precision water bath at 25.0±0.1∘C . Causality: The rate constant is exponentially dependent on temperature via the Arrhenius equation; even a 0.5∘C fluctuation will invalidate comparative data.

  • Reaction Initiation: Rapidly mix the ester solution with the NaOH buffer to initiate the hydrolysis. Start the timer ( t=0 ).

  • Aliquot Sampling & Quenching: At predetermined intervals (e.g., every 5 minutes), extract a 1.0 mL aliquot and immediately inject it into a vial containing 1.0 mL of 0.1 M HCl. Causality: The acid instantly neutralizes the hydroxide nucleophile, freezing the reaction at exact time t to prevent further degradation prior to analysis.

  • HPLC Quantification: Analyze the quenched samples via HPLC-UV to quantify the remaining concentration of the ester ( [Ester]t​ ).

  • Data Derivation: Plot ln([Ester]t​) versus time. The negative slope of this linear regression is the pseudo-first-order rate constant ( kobs​ ). Calculate the true second-order rate constant via k2​=kobs​/[OH−] .

Kinetic_Workflow Prep 1. Reagent Prep Equilibrate Ester & Base React 2. Incubation Thermostatted Bath (25.0°C) Prep->React Quench 3. Quenching Acidify Aliquots at Time (t) React->Quench Analyze 4. HPLC Analysis Quantify Remaining Ester Quench->Analyze Plot 5. Kinetic Plotting ln[Ester] vs Time → k_obs Analyze->Plot

Figure 2: Self-validating experimental workflow for pseudo-first-order kinetic profiling.

Conclusion

Cyclobutanecarboxylate esters occupy a highly specific kinetic "sweet spot." They are more resistant to chemical and enzymatic hydrolysis than flexible acyclic esters and cyclopentyl derivatives, yet they avoid the extreme steric blockade associated with cyclohexyl systems. By leveraging the specific ring strain and puckered geometry of cyclobutanes, drug development professionals can finely tune the metabolic half-life of novel therapeutics.

References

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. NIH. URL:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. URL:[Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. URL:[Link]

  • Controlled-Deactivation Cannabinergic Ligands. PMC - NIH. URL:[Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. URL:[Link]

Sources

Validation

isopropyl cyclobutanecarboxylate vs cyclobutanecarboxylic acid boiling points

An In-Depth Guide to the Boiling Point Discrepancies Between Isopropyl Cyclobutanecarboxylate and Cyclobutanecarboxylic Acid For researchers and professionals in drug development and organic synthesis, a nuanced understa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Boiling Point Discrepancies Between Isopropyl Cyclobutanecarboxylate and Cyclobutanecarboxylic Acid

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of the physicochemical properties of molecules is paramount. The boiling point, in particular, is a critical parameter influencing purification methods, reaction conditions, and formulation strategies. This guide provides a detailed comparative analysis of the boiling points of isopropyl cyclobutanecarboxylate and its parent acid, cyclobutanecarboxylic acid. We will delve into the underlying intermolecular forces governing this key physical property and provide a validated experimental protocol for its determination.

Comparative Physicochemical Properties

A direct comparison of the key physical properties of cyclobutanecarboxylic acid and its isopropyl ester derivative reveals a significant difference in their boiling points, despite their comparable molecular weights.

PropertyCyclobutanecarboxylic AcidIsopropyl Cyclobutanecarboxylate
Molecular Formula C₅H₈O₂C₈H₁₄O₂
Molecular Weight 100.12 g/mol 142.20 g/mol
Boiling Point ~196 °C at 760 mmHgEstimated ~170-180 °C (See Note)

The Decisive Role of Intermolecular Forces

The substantial difference in boiling points between these two molecules is a direct consequence of the types and strengths of their respective intermolecular forces (IMFs). Boiling requires providing enough energy to overcome these forces and allow molecules to escape from the liquid phase into the gaseous phase.

Cyclobutanecarboxylic Acid: The Power of Hydrogen Bonding

The defining feature of cyclobutanecarboxylic acid is its carboxyl functional group (-COOH). This group contains a hydrogen atom bonded to a highly electronegative oxygen atom, which allows for the formation of strong hydrogen bonds between molecules. These are the most powerful types of intermolecular forces. Furthermore, carboxylic acids can form stable dimeric structures in the liquid phase, where two molecules are held together by two hydrogen bonds. This effectively doubles the molecular size that needs to be brought into the vapor phase, requiring a significantly greater input of thermal energy.

Isopropyl Cyclobutanecarboxylate: Weaker Dipole-Dipole Interactions

In contrast, isopropyl cyclobutanecarboxylate, an ester, lacks the hydroxyl (-OH) group necessary to act as a hydrogen bond donor. While the carbonyl group (C=O) and the ester oxygen (C-O-C) create a polar molecule capable of dipole-dipole interactions, these forces are considerably weaker than hydrogen bonds. The molecules are attracted to each other, but the energy required to overcome this attraction is far less than that needed to break the strong hydrogen bonds in the carboxylic acid.

The following diagram illustrates the dominant intermolecular forces for each compound.

G cluster_0 Cyclobutanecarboxylic Acid: Hydrogen Bonding cluster_1 Isopropyl Cyclobutanecarboxylate: Dipole-Dipole mol1 C₄H₇-C(=O)O-H mol2 H-O(O=)C-C₄H₇ mol1->mol2 mol2->mol1 ester1 C₄H₇-C(=O)O-iPr (δ⁻...δ⁺) ester2 (δ⁺...δ⁻) iPr-O(O=)C-C₄H₇ ester1->ester2

Caption: Intermolecular forces in each compound.

Experimental Verification: Boiling Point Determination

To empirically validate these boiling points, a standard micro boiling point determination method using a Thiele tube is recommended for its efficiency with small sample sizes.

Protocol: Thiele Tube Method
  • Preparation: Secure a small test tube (e.g., 10x75 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer's bulb.

  • Sample Addition: Add approximately 0.5 mL of the liquid sample (either cyclobutanecarboxylic acid or isopropyl cyclobutanecarboxylate) into the test tube.

  • Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.

  • Apparatus Setup: Clamp the thermometer assembly so that the Thiele tube's side arm is immersed in a heat-resistant oil bath. Ensure the sample is positioned near the middle of the oil for even heating.

  • Heating: Gently and consistently heat the side arm of the Thiele tube with a microburner or hot plate. This will induce convection currents in the oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's tip. This indicates the liquid's vapor pressure has exceeded the external pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this precise moment. This is the boiling point.

  • Confirmation: It is good practice to allow the apparatus to cool further and then reheat to obtain a second measurement for confirmation.

The following diagram outlines the workflow for this experimental procedure.

G start Start prep 1. Assemble Thermometer & Test Tube start->prep add_sample 2. Add 0.5 mL Sample prep->add_sample add_capillary 3. Insert Capillary Tube (Open End Down) add_sample->add_capillary setup 4. Place in Thiele Tube add_capillary->setup heat 5. Heat Gently Observe Bubbles setup->heat measure 6. Remove Heat Record Temp when Liquid Enters Capillary heat->measure end End measure->end

Caption: Experimental workflow for boiling point determination.

Conclusion

The significantly higher boiling point of cyclobutanecarboxylic acid (~196 °C) compared to isopropyl cyclobutanecarboxylate is definitively attributed to the presence of strong intermolecular hydrogen bonding in the acid. The ester, lacking a hydrogen bond donor, relies on weaker dipole-dipole interactions, which require substantially less energy to overcome. This fundamental difference is a cornerstone of physical organic chemistry and has practical implications for purification techniques like distillation, where this large boiling point gap can be exploited for efficient separation.

References

  • Vaia. Explain why esters have lower boiling points than carboxylic acids with the same number of electrons.[Link]

  • Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description.[Link]

  • brainly.com. (2023, April 14). [FREE] Do esters have higher or lower boiling points than carboxylic acids?[Link]

  • GetChem Co., Ltd. Cyclobutanecarboxylic Acid CAS 3721-95-7.[Link]

  • Wikipedia. Cyclobutanecarboxylic acid.[Link]

  • Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry.[Link]

  • Stenutz. cyclobutanecarboxylic acid.[Link]

  • Filo. (2024, December 9). 6) a) compare the boiling point of amide, carboxylic acid, ester, acid.[Link]

  • University of Calgary. Micro-boiling point measurement.[Link]

  • Quora. (2018, May 8). Why do esters have a lower boiling point than carboxylic acids?[Link]

  • Web Document. DETERMINATION OF BOILING POINTS.[Link]

  • SlideShare. (2021, July 16). *Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isopropyl cyclobutanecarboxylate

Handling highly volatile molecular building blocks requires more than basic compliance; it demands a mechanistic understanding of the chemical's physical properties to engineer a fail-safe operational environment. Isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly volatile molecular building blocks requires more than basic compliance; it demands a mechanistic understanding of the chemical's physical properties to engineer a fail-safe operational environment. Isopropyl cyclobutanecarboxylate (CAS: 959062-59-0) is a critical ester utilized in pharmaceutical synthesis and drug development[1]. However, its physicochemical profile presents distinct flammability and exposure risks that dictate strict, uncompromising laboratory controls.

As a Category 3 Flammable Liquid (Hazard Statement H226: Flammable liquid and vapor), the primary threat stems from its volatility[2]. It is the vapor—not the liquid itself—that ignites[3]. When this ester evaporates, its vapors can travel across laboratory benches to distant ignition sources, resulting in catastrophic flashback. Furthermore, flowing non-conductive liquids generate static electricity, which can act as an invisible ignition source if equipment is not properly grounded[4].

The following guide outlines the authoritative, causality-driven protocols for selecting Personal Protective Equipment (PPE) and safely handling Isopropyl cyclobutanecarboxylate.

The Causality of PPE Selection (The "Armor" Matrix)

The selection of PPE for handling Isopropyl cyclobutanecarboxylate is designed as a self-validating system to mitigate dermal absorption, ocular damage, and thermal burns. Every piece of equipment serves a specific mechanistic purpose:

  • Dermal & Body Protection: Operators must wear a 100% cotton or specialized Flame-Resistant (FR) lab coat. Synthetic materials (such as polyester blends) are strictly prohibited when handling flammable liquids, as they can melt directly into the skin during a flash fire, exacerbating burn injuries[5]. Anti-static clothing made of cotton-blended conductive fibers is highly recommended to prevent static discharge[6].

  • Hand Protection: Nitrile gloves with a minimum thickness of 4 mil are mandatory[5]. Esters are lipophilic solvents that can rapidly defat and dry out human skin upon contact, and thinner exam gloves may degrade or tear during handling[5]. For high-volume transfers, utility-grade chemical-resistant gloves should be worn over standard nitrile exam gloves.

  • Eye & Face Protection: Chemical splash goggles (featuring shielded ventilation ports) are required. Standard safety glasses with side shields are insufficient against liquid splash hazards[7]. If handling volumes exceeding 500 mL, a full face shield must be worn over the goggles to protect the neck and face[5].

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood. If local exhaust ventilation fails or is unavailable during an emergency, personnel must upgrade to a powered air-purifying respirator (PAPR) or a half-mask respirator equipped with Type A1 or ABEK filter cartridges, which are specifically designed to capture organic vapors[6].

Quantitative Data & PPE Summary

ParameterSpecificationOperational Implication
Chemical Name Isopropyl cyclobutanecarboxylateVolatile ester requiring strict vapor control.
CAS Number 959062-59-0Unique identifier for SDS cross-referencing[1].
Molecular Formula C8H14O2Lipophilic nature dictates >4 mil nitrile gloves[5][8].
Hazard Classification Category 3 Flammable Liquid (H226)Vapors can ignite; mandates explosion-proof tools[2].
Primary PPE Required FR Coat, Splash Goggles, Nitrile GlovesProtects against thermal burns, ocular damage, and skin defatting[5].
Respiratory Control Fume Hood (Primary) / ABEK Filter (Secondary)Prevents inhalation of toxic organic vapors.

Step-by-Step Operational Workflow

To prevent vapor accumulation and static discharge, follow this validated methodology for transferring and handling the chemical.

G A 1. Environmental Prep Verify Fume Hood & Clear Ignition Sources B 2. PPE Verification Don FR Coat, Nitrile Gloves, & Goggles A->B C 3. Static Mitigation Bond & Ground All Metallic Equipment B->C D 4. Chemical Transfer Use Non-Sparking Tools, Avoid Splashing C->D E 5. Active Handling Execute Synthesis under Local Exhaust D->E F 6. Waste Segregation Dispose in Approved Flammable Stream E->F

Operational workflow for the safe handling and transfer of flammable ester compounds.

Step 1: Environmental Preparation

  • Verify that the fume hood is operational and maintaining an adequate face velocity.

  • Remove all potential ignition sources from the workspace, including hot plates, open flames, and non-explosion-proof electronics[3].

Step 2: Static Mitigation & Equipment Setup

  • Ensure all transfer equipment is metallic. Avoid isolated plastic conductors (e.g., plastic nozzles on tubing), as plastic accumulates static charges and cannot be effectively grounded[4].

  • Electrically bond the source container to the receiving vessel, and ground the entire system to safely dissipate static electricity generated by the flowing liquid[3][4].

Step 3: Chemical Transfer

  • Use non-sparking tools (e.g., brass or bronze) to open containers[6].

  • Transfer the liquid slowly to avoid splashing. Splashing increases the surface area for vapor generation and exponentially increases static electricity buildup, which can lead to an explosion[4].

Step 4: Active Handling

  • Keep containers tightly closed when not actively transferring the chemical to minimize vapor accumulation in the hood[3].

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. A rapid, structured response is critical to preventing vapor ignition.

Immediate Spill Response Protocol:

  • Isolate: Immediately halt operations, alert nearby personnel, and isolate the spill area[3].

  • Eliminate: Turn off all nearby equipment to remove potential ignition sources. Do not unplug equipment if it might generate a spark at the receptacle.

  • Contain: Apply inert, non-combustible absorbent materials (e.g., dry sand or specialized chemical spill pads) starting from the perimeter of the spill and working inward to prevent the liquid from spreading[2][3].

  • Clean: Use non-sparking tools to scoop the absorbed mixture into a hazardous waste container. Wash the affected physical area with soap and water[3].

Disposal Protocol:

  • Dispose of Isopropyl cyclobutanecarboxylate waste in explicitly labeled, approved flammable liquid waste receptacles[3].

  • Incompatibility Warning: Never mix ester waste with strong oxidizing agents or strong acids/bases, as this can trigger a violent exothermic reaction.

  • Ensure waste containers are kept in a well-ventilated, cool storage area (preferably a dedicated flammables cabinet) until collected by environmental health and safety (EHS) personnel[2].

Sources

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